molecular formula C9H12N2O2 B2832808 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1556315-63-9

1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid

Numéro de catalogue: B2832808
Numéro CAS: 1556315-63-9
Poids moléculaire: 180.207
Clé InChI: ZRQFPBQPDHDKKV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 1556315-63-9) is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal and agrochemical chemistry. With a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol, this compound belongs to the pyrazole class of heterocycles, which are recognized as privileged scaffolds in drug discovery due to their diverse pharmacological potential . The pyrazole core is a significant structure in the pharmaceutical market, featured in several successful drugs such as the anti-inflammatory agent Celecoxib and the anticancer therapy Crizotinib . The cyclobutyl substituent on the pyrazole nitrogen is a ring structure of growing interest in medicinal chemistry, as it can be used to fine-tune the molecule's properties, including its metabolic stability and conformational flexibility . As a carboxylic acid, this compound serves as a versatile building block for the synthesis of more complex molecules, most notably through the formation of amide bonds, which are common in active pharmaceutical ingredients (APIs) . Researchers can leverage this intermediate to create novel amide derivatives for screening in various biological assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

1-cyclobutyl-3-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-8(9(12)13)5-11(10-6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQFPBQPDHDKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

physicochemical properties of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic Acid

Executive Summary

This document provides a comprehensive technical overview of the essential , a heterocyclic compound of interest in modern drug discovery and chemical research. As a Senior Application Scientist, this guide is structured to deliver not just raw data, but also the scientific rationale behind the characterization methods. We delve into the compound's acidity (pKa), lipophilicity (logP), aqueous solubility, and spectroscopic profile. Each section includes field-proven experimental protocols, causality behind methodological choices, and authoritative references, ensuring a self-validating and trustworthy resource for researchers, scientists, and drug development professionals. The aim is to equip the reader with a robust understanding of this molecule's behavior, critical for its application in medicinal chemistry and beyond.

Introduction and Molecular Identity

1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently utilized in the development of therapeutic agents and agrochemicals.[1] The presence of a carboxylic acid moiety makes it a key intermediate for forming amides and esters, while the N-cyclobutyl and C-methyl substitutions modulate its steric and electronic properties.[1][2] Understanding its fundamental physicochemical characteristics is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing robust synthetic routes and formulation strategies.

IUPAC Name: 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid.[3] CAS Number: 1556315-63-9.[3] Molecular Structure:

Chemical structure of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid

Core Physicochemical Properties: A Summary

The following table summarizes the key computed and known properties of the title compound, providing a quick reference for laboratory use.

PropertyValueSource / Method
Molecular Formula C₉H₁₂N₂O₂PubChem[4]
Molecular Weight 180.20 g/mol Calculated
Monoisotopic Mass 180.08987 DaPubChem (Predicted)[4]
XLogP3 1.0PubChem (Predicted)[4]
Hazard Class Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3ECHA C&L Inventory[3]

Acidity and Ionization State (pKa)

The pKa, or acid dissociation constant, is arguably the most critical parameter for a molecule containing a carboxylic acid. It dictates the extent of ionization at a given pH, which profoundly influences solubility, membrane permeability, and receptor binding. For 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid, the carboxylic acid group is the primary acidic center.

Significance and Predicted Value

The degree of ionization affects how the molecule interacts with biological systems. In the acidic environment of the stomach, it will be predominantly in its neutral, protonated form, favoring absorption. In the more neutral pH of the intestines and blood, it will exist primarily as its deprotonated, anionic carboxylate form, which enhances aqueous solubility. While experimental data is not publicly available, computational methods like Density Functional Theory (DFT) are routinely used to predict pKa values with reasonable accuracy.[5][6] For pyrazole carboxylic acids, the pKa is influenced by the electronic effects of the pyrazole ring and its substituents.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly reliable and standard method for determining the pKa of ionizable compounds.[7] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally. The pKa corresponds to the pH at which the acid and its conjugate base are present in equal concentrations (the half-equivalence point).

Step-by-Step Methodology:

  • Preparation: Accurately weigh a sample of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete dissolution.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the midpoint of the steepest part of the resulting titration curve, or more accurately, from the maximum of the first derivative of the curve.

Ionization Equilibrium

The ionization of the carboxylic acid group is a simple equilibrium, as depicted below.

G Protonated R-COOH (Neutral Form) Deprotonated R-COO⁻ (Anionic Form) Protonated->Deprotonated pKa H_ion H⁺

Ionization equilibrium of the carboxylic acid.

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry. It is quantified by the partition coefficient (P) between n-octanol and water, and is typically expressed in its logarithmic form, logP. This value is a key component of frameworks like Lipinski's "Rule of Five" for predicting drug-likeness.[8][9] A balanced logP is essential; high values can lead to poor aqueous solubility and high metabolic turnover, while low values may hinder membrane permeation.

Predicted Value and Relevance

The predicted XLogP3 value for 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid is 1.0.[4] This moderate value suggests a good balance between solubility and permeability, making it an attractive starting point for drug design. The logP will, however, be pH-dependent due to the carboxylic acid. At pH values significantly above the pKa, the molecule will be ionized and exhibit a lower apparent partition coefficient (logD).

Experimental Protocol: Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for logP determination due to its direct measurement of the partition coefficient.[10][11]

Step-by-Step Methodology:

  • Phase Preparation: Prepare a solution of n-octanol saturated with water and a solution of water (or a suitable buffer, typically PBS at pH 7.4 for logD measurements) saturated with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.

  • Dissolution: Accurately weigh the compound and dissolve it in one of the phases (typically the one in which it is more soluble). The initial concentration should be low enough to avoid self-association.

  • Partitioning: Combine known volumes of the n-octanol and aqueous phases in a sealed container (e.g., a separatory funnel or vial).

  • Equilibration: Shake the container vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[9]

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase])

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Prep Prepare octanol-saturated water and water-saturated octanol Dissolve Dissolve compound in one phase Prep->Dissolve Mix Mix phases and shake to equilibrate Dissolve->Mix Separate Separate aqueous and octanol layers Mix->Separate Quantify Quantify concentration in each phase (HPLC/LC-MS) Separate->Quantify Calculate Calculate logP Quantify->Calculate

Workflow for logP determination via the shake-flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug candidate's absorption and formulation.[12] Poor solubility is a major hurdle in drug development, often leading to low bioavailability.[13] For an ionizable compound like this, solubility is highly dependent on the pH of the aqueous medium.

Experimental Protocol: Thermodynamic Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most reliable measure, especially for lead optimization.[13][14] The shake-flask method is again the standard approach.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the aqueous medium (e.g., purified water or a buffer like PBS). The presence of undissolved solid is essential for ensuring equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is achieved.[14]

  • Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Take a precise aliquot of the clear, saturated filtrate, dilute it appropriately, and measure the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.[13]

  • Reporting: The solubility is reported in units such as mg/mL or µM.

G A Add excess solid compound to aqueous buffer B Agitate at constant temp for 24-48 hours A->B C Centrifuge and filter to remove undissolved solid B->C D Quantify concentration of dissolved compound in filtrate C->D

Thermodynamic solubility determination workflow.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals include:

    • A singlet for the C3-methyl group protons.

    • A singlet for the C5-pyrazole proton.

    • Multiplets for the cyclobutyl protons.

    • A broad singlet for the carboxylic acid proton (this signal can be exchangeable with D₂O and its chemical shift is concentration-dependent).

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework. Expected signals include:

    • A signal for the carboxylic acid carbonyl carbon (~160-180 ppm).

    • Signals for the pyrazole ring carbons.

    • Signals for the cyclobutyl carbons.

    • A signal for the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.[15] Key absorption bands for this molecule would include:

  • A broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.

  • A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1700-1725 cm⁻¹.

  • C-H stretching from the alkyl groups just below 3000 cm⁻¹.

  • C=N and C=C stretching from the pyrazole ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at an m/z corresponding to the molecular weight (180.20).

  • High-Resolution MS (HRMS): This technique would confirm the elemental composition by providing a highly accurate mass measurement (expected monoisotopic mass: 180.0899).

  • Fragmentation: Common fragmentation pathways for pyrazole carboxylic acids may include the loss of CO₂ (44 Da) from the carboxylic acid, as well as fragmentation of the cyclobutyl ring.[16]

Safety and Handling

According to the ECHA C&L Inventory, 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H336: May cause drowsiness or dizziness.[3]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid is a molecule with a well-balanced physicochemical profile, characterized by its acidic nature, moderate lipophilicity, and expected pH-dependent aqueous solubility. The methodologies outlined in this guide—potentiometric titration for pKa, the shake-flask method for logP and solubility, and standard spectroscopic techniques—provide a robust framework for its experimental characterization. These properties are foundational for its potential application in drug discovery and development, guiding hit-to-lead optimization, formulation, and ADME profiling.

References

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  • Perez-Guaita, D., et al. (2018). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. ACS Publications. [Link]

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  • Liptak, M. D., & Shields, G. C. (2012). First Principles pKa Calculations on Carboxylic Acids Using the SMD Solvation Model. ACS Publications. [Link]

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  • Al-Mokaram, A. A. M. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. [Link]

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  • MPG.PuRe. (2022). Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. [Link]

  • Lesyk, D. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]

  • Asif, N., et al. (2011). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 33(5), 685-689. [Link]

  • MDPI. (2026). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. [Link]

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  • Scott, J. S., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein–Protein Interaction. Journal of Medicinal Chemistry, 64(22), 16415-16433. [Link]

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  • Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8412-8427. [Link]

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1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid exact mass and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid, focusing on its fundamental mass properties. As a substituted pyrazole, this molecule belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical development due to their diverse biological activities.[1] Accurate determination of its mass is a critical first step in any research and development workflow, ensuring compound identity, purity, and structural integrity.

Section 1: Core Physicochemical Data

The foundational attributes of a chemical entity are its molecular formula and its mass. However, a nuanced understanding requires differentiating between molecular weight and exact mass. These two values, while related, are not interchangeable and serve distinct purposes in chemical analysis. The key properties for 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid are summarized below.

PropertyValueDescription
Molecular Formula C₉H₁₂N₂O₂The elemental composition of one molecule.
Molecular Weight 180.21 g/mol The weighted average mass based on the natural abundance of all isotopes of each element. Used for stoichiometric calculations in bulk chemistry.
Exact Mass 180.08988 DaThe calculated mass using the most abundant, stable isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value measured by high-resolution mass spectrometry.
CAS Number 1556315-63-9A unique numerical identifier assigned by the Chemical Abstracts Service.[2]

Section 2: The Critical Distinction: Molecular Weight vs. Exact Mass

A common point of confusion is the difference between molecular weight and exact mass. For senior scientists and researchers, understanding this distinction is fundamental to interpreting analytical data correctly.

  • Molecular Weight (or Average Mass): This value is calculated using the atomic weights of elements as they appear on the periodic table. These atomic weights are the weighted average of the masses of all naturally occurring isotopes of an element. For example, the atomic weight of Carbon is ~12.011 amu, accounting for both the abundant ¹²C and the ~1.1% of ¹³C. Molecular weight is the appropriate value for macroscopic applications, such as preparing a solution of a specific molarity, where trillions of molecules with a natural isotopic distribution are present.

  • Exact Mass (or Monoisotopic Mass): This is the mass of a single molecule calculated using the integer mass of the most abundant isotope of each constituent element. High-resolution mass spectrometers have the capability to distinguish between molecules that differ in mass by only a tiny fraction of a Dalton.[3][4] Therefore, they resolve the signal of the molecule containing only the most common isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O) from signals of molecules containing heavier isotopes (e.g., one ¹³C atom). This measured value is the experimental exact mass, and its proximity to the calculated exact mass is a powerful tool for confirming the elemental composition of an unknown compound or a newly synthesized molecule.[5]

Why It Matters in Drug Development: In fields like metabolite identification or impurity profiling, researchers often deal with unknown compounds at trace levels. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is often the first and most crucial piece of data in the structural elucidation puzzle.[5] An accurate mass measurement can significantly narrow down the possible elemental formulas for an unknown, accelerating its identification.[6][7]

Section 3: Experimental Determination by High-Resolution Mass Spectrometry (HRMS)

The authoritative method for determining the exact mass of a compound like 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid is High-Resolution Mass Spectrometry, frequently coupled with Liquid Chromatography (LC-HRMS).[3]

Principle of Operation: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can separate ions with very small differences in their mass-to-charge ratios (m/z).[4][6] This high resolving power allows for the measurement of m/z values to three or four decimal places, providing the accuracy needed to confirm an elemental formula.[7]

Standard LC-HRMS Protocol for Analysis

The following protocol outlines a self-validating system for the precise mass determination of a target compound.

  • Standard and Sample Preparation:

    • Causality: A precisely prepared analytical standard is required for instrument calibration and to confirm the retention time and mass of the target analyte.

    • Step 1: Prepare a stock solution of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid at 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Step 2: Create a working solution by diluting the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition.

    • Step 3: Prepare the experimental sample (e.g., from a reaction mixture or biological matrix) using the same solvent and at a similar concentration, if possible.

  • Chromatographic Separation (LC):

    • Causality: The LC step separates the target analyte from impurities, byproducts, or matrix components. This is critical because co-eluting species can interfere with ionization and lead to inaccurate mass measurements (isobaric interference).

    • Step 1: Employ a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Step 2: Use a binary solvent system: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Formic acid is added to facilitate protonation and improve ionization efficiency.

    • Step 3: Apply a gradient elution, for example, starting at 5% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and re-equilibrating for 3 minutes.

    • Step 4: Inject 1-5 µL of the prepared sample.

  • Ionization:

    • Causality: Mass spectrometers measure ions, not neutral molecules. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, minimizing in-source fragmentation.

    • Step 1: Utilize an ESI source, typically in positive ion mode to form the protonated molecule [M+H]⁺. For this compound, the expected m/z would be 180.08988 + 1.00728 (mass of H⁺) = 181.09716 .

    • Step 2: Optimize source parameters such as capillary voltage, gas flow, and temperature to maximize the signal of the target ion.

  • Mass Analysis and Data Acquisition:

    • Causality: An HRMS analyzer is used to measure the m/z of the ions with high precision.

    • Step 1: Calibrate the mass spectrometer using a known calibration standard across the desired mass range to ensure high mass accuracy.

    • Step 2: Acquire data in full scan mode at a high resolution (e.g., >30,000 FWHM).

    • Step 3: The instrument software will compare the measured m/z of the peak eluting at the expected retention time against the calculated exact mass. A mass accuracy below 5 parts-per-million (ppm) is typically required to confidently confirm the elemental composition.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms High-Resolution Mass Spectrometry (HRMS) Sample Test Sample / Standard Dilution Dilution to 1 µg/mL Sample->Dilution Injector Autosampler Injection Dilution->Injector Column C18 Reversed-Phase Column Injector->Column Mobile Phase Gradient ESI Electrospray Ionization (ESI) Column->ESI Elution of Analyte Analyzer HRMS Analyzer (e.g., TOF, Orbitrap) ESI->Analyzer Ion Transfer Detector Ion Detector Analyzer->Detector Mass Separation Data Data Acquisition & Analysis (Confirm m/z & Purity) Detector->Data

Caption: Workflow for exact mass determination via LC-HRMS.

Section 4: Significance in Scientific Research

Pyrazole carboxylic acids are privileged scaffolds in modern chemistry. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate for several commercial fungicides that act by inhibiting succinate dehydrogenase (SDHI).[1][8] The precise characterization of novel analogues like 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid is therefore of high importance. An unambiguous determination of its exact mass serves as the cornerstone for:

  • Structural Confirmation: Validating the successful synthesis of the target molecule.

  • Regulatory Submission: Providing definitive proof of identity for patents and regulatory dossiers.

  • Metabolomics: Identifying metabolites by searching for predicted mass shifts from the parent compound.

  • Quality Control: Quantifying the compound and its impurities in final products or formulations.

By adhering to the principles and protocols outlined in this guide, researchers can ensure the scientific integrity of their work and build a solid analytical foundation for further investigation and development.

References

  • PubChem. Methyl 1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]

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  • PubChem. 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

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  • Hoofnagle, A. N., & Wener, M. H. (2009). Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. PMC. [Link]

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  • Chemistry LibreTexts. Formula and Molecular Weights.[Link]

  • Quora. What is the difference between exact mass and molecular weight?[Link]

  • Kuhlmann, F. E. (2007). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. Spectroscopy Online. [Link]

  • Mtoz Biolabs. How to Determine Molecular Weight?[Link]

  • Journal of Pharmaceutical and Biomedical Sciences. Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery.[Link]

  • Reddit. Exact mass vs molecular weight.[Link]

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Technical Whitepaper: 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic Acid – Safety, Handling, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1556315-63-9) is a highly specialized heterocyclic building block widely utilized in modern drug discovery. The pyrazole-4-carboxylic acid scaffold is a privileged structure, frequently serving as a core pharmacophore in the development of inhibitors targeting protein-protein interactions and epigenetic modulators. This technical guide provides an authoritative framework on the physicochemical properties, rigorous safety protocols, and validated handling methodologies required for integrating this compound into advanced synthetic workflows.

Physicochemical Profiling & Structural Significance

The structural architecture of this compound combines a hydrogen-bonding carboxylic acid moiety with a lipophilic cyclobutyl ring. This specific arrangement is not arbitrary in medicinal chemistry; the cyclobutyl group significantly enhances the compound's membrane permeability and binding affinity within hydrophobic protein pockets, while the carboxylic acid acts as a critical anchor for electrostatic interactions with target residues.

Table 1: Quantitative Physicochemical Data
PropertyValueSource/Validation
Chemical Name 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acidIUPAC Standard
CAS Number 1556315-63-9Registry[1]
EC Number 960-692-3Registry[1]
Molecular Formula C9H12N2O2Calculated
Molecular Weight 180.20 g/mol Calculated
SMILES CC1=NN(C2CCC2)C=C1C(=O)OStructural Derivation

Safety Data Sheet (SDS) & Hazard Mitigation

Handling 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid requires strict adherence to GHS safety protocols. The causality of its hazards stems directly from its molecular structure: the acidic proton of the carboxylic acid combined with the lipophilic cyclobutyl tail facilitates rapid penetration and localized pH disruption in lipid bilayers, leading to dermal and ocular irritation.

Table 2: GHS Hazard Classifications
Hazard ClassCategoryHazard CodeMechanistic Causality
Skin Irritation Category 2H315Lipophilic tail enhances dermal penetration; acidic moiety disrupts cellular pH.
Eye Irritation Category 2AH319Direct protonation of corneal epithelial proteins causes acute inflammation.
STOT SE Category 3H336Inhalation of fine dust may cause central nervous system effects (drowsiness/dizziness).

Data sourced from 1[1].

Required PPE & Engineering Controls
  • Gloves : Double-layered nitrile gloves are mandatory. The cyclobutyl group increases the partition coefficient (logP), allowing the compound to permeate standard latex more rapidly than highly polar acids.

  • Eye Protection : Tight-fitting chemical safety goggles to prevent micro-dust ocular deposition.

  • Ventilation : All weighing and transfer operations must be conducted in a Class II biological safety cabinet or a ductless fume hood equipped with HEPA filtration to mitigate H336 inhalation risks[1].

Handling Guidelines & Storage Protocols

To maintain structural integrity and prevent decarboxylation or degradation:

  • Storage : Store in a tightly sealed, opaque container at room temperature in a desiccator. Moisture can lead to clumping, which complicates precise stoichiometric weighing and can prematurely hydrolyze sensitive coupling reagents during synthesis.

  • Handling : Use anti-static spatulas. The fine crystalline powder is prone to static charge accumulation, which can cause aerosolization and increase inhalation exposure risks.

Experimental Workflow: Amide Coupling for Drug Discovery

In medicinal chemistry, pyrazole-4-carboxylic acids are frequently converted into carboxamides to test biological activity[2]. The following protocol describes a self-validating system for synthesizing 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxamide derivatives using HATU. HATU is specifically chosen over standard EDC/NHS because the methyl group at the 3-position creates steric hindrance; HATU's highly reactive 7-azabenzotriazole leaving group overcomes this barrier efficiently.

Step-by-Step Methodology
  • Activation Phase : Dissolve 1.0 eq (180.2 mg, 1.0 mmol) of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid in 5.0 mL of anhydrous DMF under an inert N 2​ atmosphere. Add 1.2 eq of HATU (456 mg) and 3.0 eq of DIPEA (522 µL). Causality: DIPEA deprotonates the carboxylic acid, allowing nucleophilic attack on HATU. DMF is used to fully solubilize the lipophilic cyclobutyl intermediate.

  • Activation Validation : Stir for 15 minutes. Self-Validation Check: Quench a 5 µL aliquot in 100 µL of MeCN/H 2​ O. LC-MS must show the disappearance of the m/z 181.09[M+H] + peak and the appearance of the active ester intermediate mass.

  • Coupling Phase : Add 1.1 eq of the desired amine nucleophile dropwise. Stir at room temperature for 2 hours.

  • Completion Validation : Self-Validation Check: Perform TLC (Eluent: 5% MeOH in DCM). The active ester spot (UV active at 254 nm) must be completely consumed, replaced by a lower R f​ product spot.

  • Workup : Dilute with 20 mL EtOAc, wash sequentially with 10% citric acid (to remove unreacted amine and DIPEA), saturated NaHCO 3​ , and brine. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

AmideCoupling A 1-cyclobutyl-3-methyl- 1H-pyrazole-4-carboxylic acid B HATU / DIPEA (Activation) A->B Base deprotonation C Active OAt Ester B->C Coupling agent E Pyrazole-4-carboxamide (Target Compound) C->E Nucleophilic attack D Amine Nucleophile D->E Amine addition

Workflow of HATU-mediated amide coupling with self-validating LC-MS checkpoints.

Mechanistic Application: Target Engagement Pathways

The pyrazole-4-carboxylic acid scaffold is a cornerstone in the design of inhibitors for complex protein-protein interactions. For instance, in the3[3], the pyrazole core establishes critical hydrogen bonds within the Kelch domain, while the carboxylic acid forms electrostatic interactions with key arginine residues (e.g., Arg415). Similarly, these derivatives act as potent inhibitors of the4[4], demonstrating their versatility in oncology and oxidative stress modulation.

By competitively binding to the KEAP1 Kelch domain, pyrazole-4-carboxylic acid derivatives prevent the sequestration and subsequent ubiquitination of NRF2. This allows NRF2 to translocate to the nucleus and activate Antioxidant Response Elements (ARE).

BiologicalPathway P Pyrazole-4-carboxylic Acid Inhibitor K KEAP1 Kelch Domain P->K Competitive Binding N NRF2 Transcription Factor K->N Sequesters (Basal) K->N Release (Inhibited) U Ubiquitination & Degradation N->U Degradation G Antioxidant Response Elements (ARE) N->G Translocation

Mechanism of action for pyrazole-4-carboxylic acids in the KEAP1-NRF2 signaling pathway.

References

  • Title : 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid — Chemical Substance Information Source : NextSDS URL :[Link]

  • Title : Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

A Technical Guide to the Biological Target Exploration of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored

In the landscape of medicinal chemistry, the discovery of a novel bioactive small molecule is both a moment of opportunity and the start of an intensive investigation. The compound 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS Number: 1556315-63-9)[1] stands at this precipice. While its constituent scaffolds—the pyrazole core and the cyclobutyl moiety—are well-represented in modern pharmacopoeias, the specific biological targets and mechanism of action for this particular chemical entity remain undefined in public-domain research. This guide, therefore, is not a retrospective summary but a forward-looking strategic framework. It is designed to provide drug development professionals with a comprehensive, logic-driven, and experimentally sound pathway for the systematic exploration and validation of its biological targets. As a senior application scientist, my objective is to move beyond a simple listing of techniques and instead to build a self-validating, multi-pronged investigative narrative that explains the causality behind each experimental choice.

Section 1: The Rationale for Exploration—Deconstructing the Molecule

The impetus to invest significant resources into exploring this molecule stems from the proven therapeutic relevance of its core components.

  • The Pyrazole Scaffold: A Privileged Structure in Drug Discovery The pyrazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in numerous FDA-approved drugs.[2] Its unique physicochemical properties allow it to act as a versatile pharmacophore, engaging in hydrogen bonding as both a donor (N-1) and an acceptor (N-2).[2] This has enabled the development of pyrazole-containing drugs across a vast range of clinical areas, including inflammation (Celecoxib), cancer, and infectious diseases.[2][3][4] Pyrazoles are often used as bioisosteres for arene cores, which can lead to enhanced potency and improved physicochemical properties like solubility.[2] The extensive history of this scaffold strongly suggests that our target compound has a high probability of possessing significant biological activity.

  • The Cyclobutyl Moiety: A Tool for 3D Conformation and Metabolic Stability The cyclobutane ring is increasingly utilized in medicinal chemistry to introduce three-dimensional character into otherwise planar molecules.[5][6] This non-planar, puckered structure can facilitate novel interactions within a protein's binding pocket, fill hydrophobic pockets, and conformationally restrict the molecule to favor a bioactive conformation.[5] Crucially, the replacement of more metabolically labile groups (like a tert-butyl group) with a cyclobutyl ring can improve a compound's metabolic stability and pharmacokinetic profile.[5]

The combination of these two validated structural motifs in a single molecule makes 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid a compelling candidate for target deconvolution—the process of identifying the molecular targets of active hits from phenotypic screens or from rational design.[7]

Section 2: Phase I—In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, a robust computational analysis is essential to generate a tractable list of potential biological targets. This in silico phase serves to build our initial hypotheses.

The Causality of Computational Prediction: The core principle is that structurally similar molecules often share similar biological targets. By leveraging vast databases of known compound-target interactions, we can use machine learning algorithms to predict the most probable targets for our novel compound.[8][9]

Workflow for Computational Target Prediction

This workflow moves from broad similarity to specific pathway hypotheses.

cluster_0 Computational Target Prediction A Query Molecule (1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid) B Chemical Similarity Search (e.g., Tanimoto coefficient in ChEMBL, PubChem) A->B Input Structure D Machine Learning-Based Target Prediction (e.g., SVM, Random Forest Models) A->D Input Structure C Identify Structurally Related Compounds with Known Bioactivity B->C Retrieve Hits C->D Training/Reference Data E Generate Ranked List of Putative Protein Targets D->E Predict & Rank F Pathway Enrichment Analysis (KEGG, Reactome) E->F Protein List G Formulate Mechanistic Hypotheses F->G Identify Over-represented Pathways

Caption: Workflow for in silico target hypothesis generation.

Data Presentation: Predicted Target Profile

The output of this phase should be a clearly structured table summarizing the top-predicted targets, the confidence score from the prediction algorithm, and the primary biological pathway associated with each target.

Putative TargetPrediction ScoreAssociated PathwayRationale based on Structural Analogs
Cyclooxygenase-2 (COX-2)0.92Prostaglandin SynthesisMany pyrazole-containing drugs are NSAIDs (e.g., Celecoxib).[3]
Phosphodiesterase-5 (PDE5)0.85cGMP SignalingSildenafil contains a pyrazole-pyrimidine core.[2]
Carbonic Anhydrase IX0.81pH Regulation / HypoxiaPyrazole sulfonamides are known inhibitors.[3]
MmpL3 Transporter0.78Mycobacterial Cell Wall SynthesisPyrazole derivatives have shown antitubercular activity via MmpL3.[10][11]
Tyrosine Kinases (e.g., EGFR)0.75Cancer SignalingPyrazole derivatives have been developed as kinase inhibitors.[3]

Note: The data in this table is illustrative and represents a potential outcome of the described computational workflow.

Section 3: Phase II—Experimental Target Identification

With a set of testable hypotheses, we proceed to direct experimental interrogation. A multi-modal approach is critical for trustworthiness; converging evidence from orthogonal methods provides the highest degree of confidence. We will employ methods that directly identify physical binding partners and those that confirm functional engagement within a cellular context.

A. Direct Biochemical Approach: Affinity-Based Protein Profiling

The Causality of Affinity Chromatography: This is a direct method to isolate and identify proteins that physically interact with the compound.[7][12][13] By immobilizing the compound, we use it as "bait" to "fish" for its binding partners from the complex proteome of a cell lysate.

cluster_1 Affinity-Based Target Identification A Step 1: Probe Synthesis (Attach linker & biotin tag to compound) B Step 2: Immobilization (Bind biotinylated probe to streptavidin beads) A->B C Step 3: Incubation (Mix beads with cell lysate) B->C D Step 4: Wash (Remove non-specific proteins) C->D G Control (Competition with excess free compound) C->G Validate specificity E Step 5: Elution (Release specifically bound proteins) D->E F Step 6: Identification (LC-MS/MS analysis of eluted proteins) E->F G->E cluster_2 CETSA Principle A Treat intact cells with Vehicle (DMSO) or Compound B_V Vehicle-treated cells A->B_V B_C Compound-treated cells A->B_C C Heat cell lysates to a range of temperatures B_V->C B_C->C D_V Target protein denatures and aggregates at Tm C->D_V D_C Ligand-bound target is stabilized, denatures at a higher temperature (Tm + ΔT) C->D_C E Quantify soluble protein (e.g., Western Blot) D_V->E D_C->E F Plot melting curves to determine thermal shift (ΔT) E->F

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The narrative structure of this guide is designed to offer not just a set of instructions, but a deeper understanding of the chemical transformations involved, grounded in established synthetic principles.

Introduction

Substituted pyrazole carboxylic acids are a class of heterocyclic compounds that form the core of numerous pharmacologically active agents. Their unique structural and electronic properties allow them to interact with a wide range of biological targets. The title compound, 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid, with its specific substitution pattern, represents a key intermediate for the development of novel therapeutics. This guide details a reliable and reproducible three-step synthetic route, commencing from readily available starting materials.

Overall Synthetic Scheme

The synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid is accomplished via a three-step sequence:

  • Formation of the β-alkoxy-α,β-unsaturated ester: Synthesis of ethyl 2-(ethoxymethylene)-3-oxobutanoate from ethyl acetoacetate.

  • Construction of the pyrazole core and N-alkylation: Formation of ethyl 3-methyl-1H-pyrazole-4-carboxylate followed by regioselective N-cyclobutylation.

  • Ester Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid.

Synthesis_Workflow A Ethyl Acetoacetate B Ethyl 2-(ethoxymethylene)-3-oxobutanoate A->B Triethyl Orthoformate, Acetic Anhydride C Ethyl 3-methyl-1H-pyrazole-4-carboxylate B->C Hydrazine Hydrate D Ethyl 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylate C->D Cyclobutyl Bromide, Base E 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic Acid D->E Base Hydrolysis (e.g., KOH), then Acidification

Caption: Overall synthetic workflow for 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid.

Part 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This initial step involves the reaction of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride. The triethyl orthoformate acts as an ethoxymethylenating agent, converting the active methylene group of the β-ketoester into an enol ether. Acetic anhydride serves to drive the reaction to completion by scavenging the ethanol byproduct.

Materials and Equipment
Reagent/MaterialGradeSupplier
Ethyl 3-oxobutanoateReagent Grade, ≥99%Sigma-Aldrich
Triethyl orthoformateReagent Grade, ≥98%Sigma-Aldrich
Acetic anhydrideReagent Grade, ≥99%Sigma-Aldrich
Round-bottom flask (250 mL)--
Reflux condenser--
Heating mantle--
Short-path distillation apparatus--
Vacuum pump--
Step-by-Step Protocol
  • To a 250 mL round-bottom flask, add ethyl 3-oxobutanoate (20 g, 154 mmol), triethyl orthoformate (51.1 mL, 307 mmol), and acetic anhydride (43.5 mL, 461 mmol).[1]

  • Equip the flask with a reflux condenser and heat the mixture to 130 °C using a heating mantle. Maintain this temperature for 5 hours.

  • After 5 hours, allow the reaction mixture to cool to room temperature.

  • Remove the volatile components (excess triethyl orthoformate and acetic anhydride) by distillation under reduced pressure (30 mbar, 30-70 °C).

  • Purify the crude product by vacuum distillation (6 mbar, 80-128 °C) to obtain ethyl 2-(ethoxymethylene)-3-oxobutanoate as a viscous yellow oil.

Part 2: Synthesis of Ethyl 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylate

This part of the synthesis is a two-stage process within a single pot. First, the pyrazole ring is formed through the cyclocondensation of ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydrazine. This reaction is a classic example of the Knorr pyrazole synthesis. Following the formation of the pyrazole, a base is added to deprotonate the pyrazole nitrogen, which then undergoes nucleophilic substitution with cyclobutyl bromide to introduce the cyclobutyl group at the N1 position. The choice of a suitable base and solvent is crucial for achieving high regioselectivity in the N-alkylation step.

Materials and Equipment
Reagent/MaterialGradeSupplier
Ethyl 2-(ethoxymethylene)-3-oxobutanoateAs prepared in Part 1-
Hydrazine hydrate (50-60%)Reagent GradeSigma-Aldrich
Ethanol (anhydrous)ACS GradeSigma-Aldrich
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich
Cyclobutyl bromideReagent Grade, 98%Sigma-Aldrich
Dimethylformamide (DMF) (anhydrous)ACS GradeSigma-Aldrich
Round-bottom flask (500 mL)--
Magnetic stirrer and stir bar--
Ice bath--
Ethyl acetateACS GradeSigma-Aldrich
Brine (saturated NaCl solution)--
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeSigma-Aldrich
Rotary evaporator--
Step-by-Step Protocol
  • Pyrazole Formation:

    • In a 500 mL round-bottom flask, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (prepared in Part 1, assuming 80% yield, ~22.8 g, 122 mmol) in anhydrous ethanol (200 mL).

    • Cool the solution in an ice bath.

    • Slowly add hydrazine hydrate (6.1 mL, ~122 mmol) dropwise to the stirred solution. An exothermic reaction may be observed.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. The formation of ethyl 3-methyl-1H-pyrazole-4-carboxylate can be monitored by TLC.

  • N-Cyclobutylation:

    • To the reaction mixture containing the newly formed pyrazole, add anhydrous potassium carbonate (33.7 g, 244 mmol).

    • Add anhydrous dimethylformamide (DMF) (50 mL) to aid in solubility.

    • Add cyclobutyl bromide (14.7 mL, 146 mmol) to the suspension.

    • Heat the reaction mixture to 80 °C and stir overnight (approximately 16 hours).

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting pyrazole.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove ethanol and DMF.

    • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude ethyl 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylate by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 3: Synthesis of 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is achieved through saponification using a strong base, such as potassium hydroxide, followed by acidification to protonate the carboxylate salt.

Materials and Equipment
Reagent/MaterialGradeSupplier
Ethyl 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylateAs prepared in Part 2-
Potassium hydroxide (KOH)ACS Grade, pelletsSigma-Aldrich
MethanolACS GradeSigma-Aldrich
Water (deionized)--
Hydrochloric acid (HCl)Concentrated, 37%Sigma-Aldrich
Round-bottom flask (250 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
pH paper or pH meter--
Buchner funnel and filter paper--
Step-by-Step Protocol
  • Dissolve ethyl 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylate (assuming ~15 g, ~72 mmol from the previous step) in methanol (150 mL) in a 250 mL round-bottom flask.

  • Add a solution of potassium hydroxide (8.1 g, 144 mmol) in water (20 mL).[2]

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 3 hours.

  • Monitor the reaction by TLC until the starting ester is completely consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches in the final product.

  • Melting Point: To assess the purity of the final crystalline product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle with extreme care.

  • Acetic anhydride is corrosive and a lachrymator.

  • Cyclobutyl bromide is a flammable liquid and an irritant.

  • Concentrated hydrochloric acid is highly corrosive.

  • Handle all organic solvents with care as they are flammable.

References

  • Koch, M., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. Available at: [Link]

  • Gao, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11048-11057. Available at: [Link]

  • Diez-Barra, E., et al. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis.
  • ResearchGate. (n.d.). Synthesis of carboxylic acids 7a–d from ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates 6a–d. Retrieved from [Link]

Sources

Application Note: In Vitro Assay Protocols for 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic Acid Derivatives in Kinetoplastid Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

The development of novel, orally bioavailable anti-parasitic agents is a critical priority for neglected tropical diseases such as Visceral Leishmaniasis (VL) and Chagas disease. Recently, benzoxaborole-based compounds have emerged as a highly promising chemical class. A key structural motif driving the potency of these next-generation candidates—such as the pre-clinical candidate DNDI-6148—is the 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid derivative moiety .

When conjugated to a benzoxaborole core via an amide linkage, this pyrazole-4-carboxamide tail is not merely a passive linker; it actively dictates binding affinity and target selectivity. The primary biological target of these derivatives is the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) endonuclease, an enzyme essential for pre-mRNA processing in kinetoplastid parasites .

Mechanism of Action (Causality of Binding)

The benzoxaborole boron atom forms a reversible covalent interaction with the bimetallic zinc center in the CPSF3 active site. Concurrently, the 1-cyclobutyl-3-methyl-1H-pyrazole group occupies a highly specific hydrophobic pocket near the Thr218 and Asn219 residues of the enzyme. Mutations in this pocket (e.g., Asn219His) introduce severe steric clashes with the pyrazole ring, effectively blocking compound binding and conferring parasite resistance. This structural mechanism provides definitive proof of target engagement and underscores the necessity of rigorous in vitro screening to optimize the pyrazole pharmacophore.

G Compound 1-Cyclobutyl-3-methyl-1H-pyrazole Derivative (Inhibitor) CPSF3 CPSF3 Endonuclease (Active Site Zinc Center) Compound->CPSF3 Binds & Blocks PolyA Cleavage & Polyadenylation CPSF3->PolyA Normal Function Death Parasite Death (Target Validation) CPSF3->Death Inhibited State PreMRNA Parasite pre-mRNA PreMRNA->CPSF3 Substrate Binding MatureMRNA Mature mRNA (Gene Expression) PolyA->MatureMRNA

Fig 1. Mechanism of action for pyrazole-benzoxaborole derivatives targeting CPSF3.

Experimental Protocols: A Self-Validating System

To accurately assess the efficacy of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid derivatives, a two-tiered assay system is required. Protocol A isolates the biochemical target to prove direct enzyme inhibition, while Protocol B utilizes a cell-based infection model to validate membrane permeability, prodrug activation (if applicable), and physiological efficacy.

Protocol A: Recombinant L. donovani CPSF3 Endonuclease Biochemical Assay

Purpose: To decouple direct target inhibition from confounding variables such as cellular permeability or efflux pump activity.

Materials:

  • Purified recombinant L. donovani CPSF3 (expressed in E. coli or Baculovirus).

  • Fluorogenic RNA substrate (e.g., 5'-FAM-RNA-TAMRA-3' containing the kinetoplastid polyadenylation signal).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM ZnCl₂, 2 mM DTT, 0.01% BSA.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer fresh. Causality Note: The inclusion of 1 mM ZnCl₂ is critical, as CPSF3 is a zinc-dependent metalloendonuclease; stripping zinc will denature the active site and yield false positives.

  • Compound Dilution: Prepare a 10-point serial dilution of the pyrazole derivatives in 100% DMSO. Transfer to a 384-well black microtiter plate (final DMSO concentration ≤ 1%).

  • Enzyme Pre-Incubation: Add 10 µL of recombinant CPSF3 (final concentration ~5 nM) to the compound wells. Incubate at room temperature for 15 minutes to allow the bulky cyclobutyl-pyrazole moiety to reach binding equilibrium within the active site.

  • Reaction Initiation: Add 10 µL of the fluorogenic RNA substrate (final concentration 200 nM).

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes using a microplate reader (Excitation: 485 nm / Emission: 535 nm). Cleavage of the RNA separates the FAM fluorophore from the TAMRA quencher, increasing the signal.

  • Self-Validation: Calculate the Z'-factor using DMSO wells as the negative control (0% inhibition) and 50 mM EDTA as the positive control (100% inhibition via zinc chelation). A Z'-factor > 0.6 validates the assay run.

Protocol B: Intramacrophage L. donovani High-Content Screening (HCS) Assay

Purpose: To confirm that the compound can cross the host macrophage membrane, survive the acidic phagolysosome, penetrate the parasite membrane, and inhibit the target in situ.

Workflow THP1 THP-1 Monocytes Culturing PMA PMA Differentiation (48h, 37°C) THP1->PMA Infection L. donovani Infection (Amastigotes, MOI 10:1) PMA->Infection Treatment Compound Incubation (72h-96h) Infection->Treatment Staining Fixation & Staining (DRAQ5 / DAPI) Treatment->Staining Imaging High-Content Imaging (Parasite/Macrophage Ratio) Staining->Imaging

Fig 2. Workflow for the intramacrophage L. donovani high-content screening assay.

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed human THP-1 monocytes into clear-bottom 384-well plates at 2×104 cells/well. Add 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) and incubate for 48 hours. Causality Note: PMA differentiates circulating monocytes into adherent macrophages and halts cellular division, preventing the dilution of the intracellular parasite load over the assay timeline.

  • Infection: Wash the wells with warm PBS. Infect the macrophages with L. donovaniamastigotes at a Multiplicity of Infection (MOI) of 10:1. Incubate for 24 hours. Causality Note: Axenic amastigotes are used instead of promastigotes because they represent the clinically relevant mammalian stage of the parasite. Promastigote assays frequently yield false positives for compounds that lack macrophage permeability.

  • Washing: Wash the plate 3x with PBS to remove extracellular, non-phagocytosed parasites.

  • Compound Treatment: Add the pyrazole-benzoxaborole derivatives in a 10-point dose-response format. Incubate for 72 hours at 37°C, 5% CO₂.

  • Fixation & Staining: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100. Stain with 5 µM DRAQ5. Causality Note: DRAQ5 is a far-red DNA intercalating dye. It is preferred over DAPI because many complex heterocyclic compounds autofluoresce in the blue/green spectrum, which would disrupt automated image segmentation.

  • Imaging & Analysis: Image using an automated confocal High-Content Screening system (e.g., PerkinElmer Opera Phenix). The analysis algorithm must identify the large, low-intensity macrophage nuclei and count the small, high-intensity amastigote kinetoplasts within the defined cytoplasmic boundaries.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profiles for optimized 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid benzoxaborole derivatives compared to clinical standards of care and reference compounds.

Compound Class / ControlTarget Assay (CPSF3 IC₅₀)Intramacrophage Assay (EC₅₀)Cytotoxicity (CC₅₀, THP-1)
Pyrazole-Benzoxaboroles 0.05 - 0.2 µM0.1 - 1.5 µM> 50 µM
DNDI-6148 (Reference) ~0.1 µM~0.5 µM> 50 µM
Amphotericin B N/A (Pore-forming)0.2 - 0.4 µM> 20 µM
Miltefosine N/A (Lipid metabolism)2.0 - 5.0 µM> 40 µM

Note: A successful lead candidate in this class should demonstrate an EC₅₀ < 1.0 µM in the intramacrophage assay and a Selectivity Index (CC₅₀/EC₅₀) > 50.

References

  • Mowbray CE, Braillard S, Glossop PA, et al. "DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis." Journal of Medicinal Chemistry, 2021. URL: [Link]

  • Wall RJ, Rico E, Lukac I, et al. "Clinical and veterinary trypanocidal benzoxaboroles target CPSF3." Proceedings of the National Academy of Sciences (PNAS), 2018. URL: [Link]

  • De Rycker M, Hallyburton I, Thomas J, et al. "A 384-well high-throughput screening assay for Leishmania donovani intramacrophage amastigotes." Antimicrobial Agents and Chemotherapy, 2013. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Recrystallization of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this compound through crystallization. As a Senior Application Scientist, I have tailored this guide to not only provide step-by-step protocols but to also instill a deep understanding of the principles behind each step, ensuring you can adapt and troubleshoot effectively.

Our approach is grounded in the fundamentals of solubility, nucleation, and crystal growth, tailored to the specific structural attributes of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid. The pyrazole core, substituted with a lipophilic cyclobutyl group and a polar carboxylic acid, presents a unique purification challenge that this guide will help you navigate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a rapid overview of key considerations.

Q1: What are the predicted physicochemical properties of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid that influence recrystallization?

A1: While extensive experimental data for this specific molecule is not widely published, we can infer key properties from its structure: a pyrazole ring, a carboxylic acid group, a methyl group, and a cyclobutyl group. The carboxylic acid moiety introduces polarity and the capacity for hydrogen bonding, suggesting solubility in polar solvents. The cyclobutyl and pyrazole components contribute to its organic character, indicating some solubility in less polar organic solvents. The presence of both polar and non-polar regions makes a mixed solvent system a promising approach. This compound is a solid at room temperature and is classified as a skin and eye irritant.[1][2]

Q2: I don't have a known good solvent for recrystallization. How do I start?

A2: The first step is systematic small-scale solubility testing. This is a critical preliminary experiment to identify a suitable solvent or solvent pair. The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. The workflow for this is detailed in the "Experimental Protocols" section below.

Q3: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase (an oil) rather than a solid crystal lattice. This is common when the solution is too concentrated or cooled too quickly. To remedy this, you can try:

  • Slowing the cooling rate: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Using an insulated container can also help.[3]

  • Using a more dilute solution: Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then attempt to cool it again more slowly.

  • Changing the solvent system: The boiling point of your solvent might be too high. Consider a solvent with a lower boiling point.[3]

Q4: No crystals are forming, even after the solution has cooled completely. What should I do?

A4: This is a classic case of supersaturation, where the compound remains dissolved even though its concentration is above its saturation point. To induce crystallization, you can:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the liquid. The microscopic imperfections in the glass can serve as nucleation sites.[3]

  • Introduce a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal can initiate the crystallization process.[3]

  • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration and then try cooling again.[3]

Part 2: Troubleshooting Guide

This section provides a more in-depth, issue-based approach to solving common recrystallization problems.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery/Yield 1. The compound is too soluble in the cold solvent. 2. Not enough time was allowed for crystallization. 3. Too much solvent was used.1. Choose a solvent in which the compound has lower solubility at cold temperatures. Consider a mixed-solvent system. 2. Increase the cooling time, potentially in a refrigerator overnight.[3] 3. Evaporate some of the solvent and re-cool. Check the mother liquor for your compound by evaporating a small sample.[3]
Colored Impurities in Crystals 1. The impurity has similar solubility to the product. 2. The crystals grew too quickly, trapping impurities.1. Add a small amount of activated charcoal to the hot solution before filtration (if the impurity is colored). 2. Slow down the cooling process to allow for more selective crystal growth.
Oiling Out 1. The solution is too concentrated. 2. The solution is being cooled too rapidly. 3. The solvent's boiling point is too high.1. Add more hot solvent to the mixture to achieve a less saturated solution. 2. Allow for slow cooling at room temperature before transferring to an ice bath.[3] 3. Select a solvent with a lower boiling point.
No Crystal Formation 1. The solution is supersaturated. 2. The solution is not concentrated enough.1. Induce crystallization by scratching the flask or adding a seed crystal.[3] 2. Evaporate some of the solvent to increase the concentration and then attempt to cool and induce crystallization again.[3]

Part 3: Experimental Protocols & Methodologies

Protocol 1: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of your crude 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Potential starting solvents include ethanol, methanol, acetone, ethyl acetate, and water.

  • Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath and continue to add the solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large amount of crystalline solid.

Protocol 2: Single-Solvent Recrystallization

  • Place the crude 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the mixture to boiling with stirring (e.g., on a hot plate).

  • Continue adding the hot solvent until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[3]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.[3]

  • Dry the crystals, for example, in a vacuum oven.

Protocol 3: Mixed-Solvent Recrystallization

  • Dissolve the crude compound in the minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol or methanol).

  • To this hot solution, add a hot "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water) dropwise until the solution becomes faintly turbid.

  • If necessary, add a few drops of the first solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly, as described in the single-solvent protocol.

  • Collect and wash the crystals as described above, using the cold solvent mixture.

Part 4: Visualizing the Workflow

The following diagrams illustrate the decision-making processes in optimizing recrystallization.

Solvent_Selection_Workflow cluster_single_solvent Single Solvent System cluster_mixed_solvent Mixed Solvent System start Start: Crude Compound solubility_test Small-Scale Solubility Test (Various Solvents) start->solubility_test evaluate_solubility Evaluate Solubility: - Soluble when hot? - Insoluble when cold? solubility_test->evaluate_solubility single_solvent_path Ideal Single Solvent Found evaluate_solubility->single_solvent_path Yes no_ideal_solvent No Ideal Single Solvent evaluate_solubility->no_ideal_solvent No recrystallize_single Proceed with Single- Solvent Recrystallization single_solvent_path->recrystallize_single find_pair Find Soluble/Insoluble Pair (e.g., Ethanol/Water) no_ideal_solvent->find_pair recrystallize_mixed Proceed with Mixed- Solvent Recrystallization find_pair->recrystallize_mixed

Caption: Decision workflow for selecting a suitable recrystallization solvent system.

Troubleshooting_Workflow start Recrystallization Attempt observe Observe Outcome After Cooling start->observe crystals_ok Pure Crystals Formed observe->crystals_ok Success oiling_out Compound 'Oils Out' observe->oiling_out Problem no_crystals No Crystals Form observe->no_crystals Problem action_oil 1. Reheat & Add More Solvent 2. Cool Slowly 3. Consider Different Solvent oiling_out->action_oil action_no_crystals 1. Scratch Flask Inner Wall 2. Add Seed Crystal 3. Reduce Solvent Volume no_crystals->action_no_crystals action_oil->start Retry action_no_crystals->start Retry

Caption: Troubleshooting flowchart for common recrystallization issues.

References

  • BenchChem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • Ege, G., & Karadayi, M. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
  • Chemical Substance Information. (n.d.). 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid.
  • PubChem. (n.d.). 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid.

Sources

Technical Support Center: Optimizing 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic Acid Amide Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced amide coupling workflows. Synthesizing amides from 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid presents unique mechanistic challenges. The electron-rich nature of the pyrazole core can subtly deactivate the carbonyl carbon, requiring potent coupling reagents. However, highly active reagents often introduce competing reaction pathways, leading to yield-limiting side products.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity amide bond formation.

Visual Workflow: Side Product Mitigation Strategy

The following decision matrix illustrates the causal pathways leading to common side products and the strategic interventions required to bypass them.

AmideCouplingTroubleshooting Start 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid Amide Coupling NucleophileCheck Amine Nucleophilicity & Sterics? Start->NucleophileCheck HighNuc Highly Nucleophilic Amine (e.g., Aliphatic amines) NucleophileCheck->HighNuc High Steric Sterically Hindered or Standard Amine NucleophileCheck->Steric Low/Moderate HATURisk Risk: Guanidinylation (TMG formation) with Uronium reagents (HATU/HBTU) HighNuc->HATURisk EDCRisk Risk: N-acyl urea formation via O-to-N acyl shift (EDC/DCC) Steric->EDCRisk Solution1 Mitigation: Pre-activate acid before amine addition OR switch base to DIPEA HATURisk->Solution1 Solution2 Mitigation: Switch to T3P coupling (Water-soluble byproducts) HATURisk->Solution2 Solution3 Mitigation: Add HOBt/HOAt additives Use low dielectric solvent (DCM) EDCRisk->Solution3 Solution4 Mitigation: Aqueous EDC/HOBt at pH 8-10 in H2O/THF EDCRisk->Solution4

Decision matrix for mitigating side products in pyrazole-4-carboxylic acid amide couplings.

Troubleshooting Guide & FAQs

Q1: I am using HATU, but LC-MS shows a major byproduct with a mass corresponding to the amine + 99 Da. What is happening?

A1: You are observing Guanidinylation (Tetramethylguanidine formation). When using uronium-based coupling reagents like HATU or HBTU, the intended pathway is for the reagent to activate the pyrazole-4-carboxylic acid. However, if your target amine is highly nucleophilic (e.g., an unhindered aliphatic amine), it can attack the HATU molecule directly instead of the activated ester[1]. This forms a stable 2-substituted 1,1,3,3-tetramethylguanidine (TMG) byproduct, consuming your amine and halting the reaction[2].

  • The Fix: Implement a pre-activation step . Mix the 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid, HATU, and base (e.g., DIPEA) for 15–30 minutes before adding the amine. Additionally, swapping triethylamine (TEA) for sterically hindered bases like DIPEA or 2,2,6,6-tetramethylpiperidine (TMP) significantly reduces this side reaction[2].

Q2: My EDC coupling is stalling, and I am isolating a stable, unreactive compound with the exact mass of my activated ester. Why?

A2: This is an N -acyl urea byproduct caused by an O -to- N acyl shift. Carbodiimides like EDC and DCC react with the carboxylic acid to form an O -acylisourea intermediate. If the subsequent attack by the amine is slow—often the case with sterically hindered amines or the slightly deactivated pyrazole core—the O -acylisourea undergoes an intramolecular rearrangement to form a thermodynamically stable, unreactive N -acyl urea[3].

  • The Fix: You must outcompete the rearrangement. Add a super-nucleophilic additive like HOBt or HOAt . These additives rapidly trap the O -acylisourea to form an active ester (e.g., an OBt ester) that does not undergo the O -to- N shift[3]. Furthermore, conducting the reaction in a solvent with a low dielectric constant, such as dichloromethane (DCM), minimizes the ionic stabilization required for the rearrangement[3].

Q3: How can I scale up this coupling while avoiding complex chromatographic purification of side products?

A3: Transition to T3P (Propylphosphonic anhydride) or Aqueous EDC/HOBt conditions. For scalable synthesis of pyrazole-4-carboxamides, chromatography is highly undesirable.

  • T3P generates water-soluble phosphonate byproducts that are entirely removed via a simple aqueous wash[4]. It also exhibits exceptionally low rates of epimerization and side-product formation[5].

  • Aqueous EDC/HOBt: Recent process chemistry on pyrazole carboxylic acids has demonstrated that using EDC/HOBt in a biphasic H2​O /THF mixture at a strictly controlled pH of 8–10 cleanly forms the amide while keeping byproducts in the aqueous layer, allowing the pure product to be isolated via direct crystallization[6].

Quantitative Data: Coupling Reagent Comparison

The following table synthesizes the performance metrics of common coupling reagents when applied to heteroaromatic carboxylic acids like 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid.

Coupling ReagentPrimary Side Product RiskCausality / MechanismMitigation StrategyWorkup Efficiency
HATU / HBTU Tetramethylguanidine (TMG)Direct nucleophilic attack of the amine on the uronium salt[1].Pre-activate acid for 30 mins; use hindered bases (DIPEA)[2].Moderate (Requires chromatography or acidic washes).
EDC (No Additive) N -acyl urea O -to- N acyl shift of the O -acylisourea intermediate[3].Add HOBt/HOAt; use DCM to lower dielectric constant[3].Poor (Byproduct is highly organic-soluble).
EDC / HOBt (Aqueous) Unreacted Starting MaterialHydrolysis of the active ester if pH is too high.Maintain pH strictly at 8–10 in H2​O /THF[6].Excellent (Byproducts partition into aqueous phase)[6].
T3P MinimalKetene formation (only under highly basic, harsh conditions)[5].Maintain temperature at 0 °C to RT; use Pyridine or DIPEA[5].Excellent (Byproducts are purely water-soluble)[4].

Validated Experimental Protocols

To ensure self-validating and reproducible results, utilize the following optimized methodologies.

Protocol A: T3P-Mediated Amidation (Zero-Chromatography Workflow)

This protocol is optimal for minimizing guanidinylation and avoiding organic-soluble byproducts[4].

  • Preparation: In a dry flask, dissolve 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq.) and the target amine (1.05 eq.) in anhydrous CH2​Cl2​ (10 volumes).

  • Base Addition: Add DIPEA or Pyridine (3.0 eq.) to the solution and cool the mixture to 0 °C using an ice bath.

  • Activation: Slowly add T3P (50% solution in EtOAc or CH2​Cl2​ , 1.5 - 2.0 eq.) dropwise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Self-Validation: Monitor via TLC or LC-MS until the pyrazole acid is completely consumed.

  • Aqueous Workup: Dilute the reaction with additional CH2​Cl2​ . Wash successively with 10% aqueous citric acid (to remove excess amine/base), water, saturated aqueous NaHCO3​ , and brine[4].

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting amide is typically >95% pure without chromatography.

Protocol B: Scalable Aqueous EDC/HOBt Coupling

This protocol is ideal for large-scale synthesis where avoiding hazardous organic solvents is prioritized[6].

  • Dissolution: Suspend 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq.), the amine (or amine hydrochloride salt, 1.05 eq.), and HOBt monohydrate (1.2 eq.) in a mixture of H2​O and THF (approx. 1:1 v/v).

  • pH Adjustment: Carefully adjust the pH of the solution to 8–10 using aqueous NaOH or K2​CO3​ . Self-Validation: Continuous pH monitoring is critical; pH >10 leads to ester hydrolysis, while pH <8 stalls the coupling.

  • Coupling: Add an aqueous solution of EDC·HCl (1.5 eq.) dropwise while maintaining the internal temperature between 20–30 °C.

  • Reaction: Stir vigorously overnight. The active OBt-ester will form and react with the amine at the solvent interface[6].

  • Isolation: Extract the product into a suitable organic solvent (e.g., methylcyclohexane or CH2​Cl2​ ). The urea byproduct and HOBt remain in the basic aqueous layer. Evaporate the organic layer to yield the crystalline amide[6].

References

  • Wester, A., Björkling, F., & Franzyk, H. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(20), 14371–14380. Available at:[Link]

  • Wikipedia Contributors. (2024). Carbodiimide. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Meyer, E., et al. (2024). Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material and Intramolecular Urea Formation with 1,1′-Carbonyl-di(1,2,4-triazol) (CDT). Organic Process Research & Development. Available at:[Link]

  • Organic Synthesis. Acid-Amine Coupling using T3P. Available at:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at:[Link]

Sources

chromatography purification techniques for crude 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of this molecule.

This compound presents a unique chromatographic profile: it contains a highly lipophilic cyclobutyl ring, a weakly basic pyrazole nitrogen (pKa ~2.5), and an acidic carboxylic acid moiety (pKa ~4.0). Because it can exist in multiple ionization states depending on the solvent environment, standard purification attempts often result in severe streaking, poor recovery, or co-elution of regioisomers.

Below, you will find our diagnostic workflow, targeted FAQs, troubleshooting matrices, and self-validating protocols to ensure high-purity isolation.

Purification Decision Matrix

PurificationWorkflow Start Crude 1-cyclobutyl-3-methyl- 1H-pyrazole-4-carboxylic acid Decision Assess Impurity Profile (Isomers vs. Polar Byproducts) Start->Decision NP_Path Normal Phase (Silica) For non-polar impurities Decision->NP_Path High lipophilicity diff RP_Path Reverse Phase (C18) For isomers & polar impurities Decision->RP_Path Close structural analogs NP_Mod Add 0.1-1% AcOH/HCOOH to prevent streaking NP_Path->NP_Mod RP_Mod Use 0.1% HCOOH in H2O/MeCN to suppress ionization RP_Path->RP_Mod NP_Result Purified Product (Evaporate & Lyophilize) NP_Mod->NP_Result RP_Result Purified Product (Lyophilize directly) RP_Mod->RP_Result

Decision matrix for selecting the optimal chromatography purification pathway.

Frequently Asked Questions (FAQs)

Q1: Why does my product streak heavily on normal-phase silica gel, resulting in poor recovery? A: The carboxylic acid group acts as a strong hydrogen-bond donor, interacting aggressively with the free silanol groups (Si-OH) on the silica stationary phase. To resolve this, you must introduce a competitive binder. Adding 0.1% to 1% Acetic Acid (AcOH) or Formic Acid (FA) to your organic mobile phase coats the active silanol sites, allowing the pyrazole-carboxylic acid to elute as a sharp, symmetrical band.

Q2: How do I separate the 1-cyclobutyl-3-methyl target from the 1-cyclobutyl-5-methyl regioisomer? A: Regioisomers formed during the alkylation of the pyrazole ring possess nearly identical polar surface areas, making normal-phase separation nearly impossible. You must switch to Reverse-Phase HPLC (RP-HPLC). The 3D steric difference of the methyl group's position relative to the lipophilic cyclobutyl ring alters its interaction with the C18 alkyl chains. Use a shallow, focused gradient (e.g., changing the organic modifier by 1% per minute) to achieve baseline resolution [1].

Q3: Can I use basic mobile phases (e.g., Ammonium Bicarbonate, pH 9.4) for RP-HPLC? A: While basic modifiers are sometimes used for pyrazoles, they are detrimental here. At pH 9.4, the carboxylic acid is fully deprotonated (carboxylate anion). The pyrazole functionality also undergoes dynamic ionization shifts, making the compound highly hydrophilic [2]. This causes the molecule to elute in the void volume on a C18 column. You must use an acidic modifier (pH ~2.7) to keep the molecule protonated and lipophilic.

Troubleshooting Guide

SymptomMechanistic CauseCorrective Action
Broad, tailing peaks on C18 RP-HPLC Incomplete ionization suppression. The molecule is transitioning between neutral and anionic states during elution.Ensure the mobile phase contains exactly 0.1% v/v Formic Acid in both the aqueous and organic lines [3].
Product elutes in the void volume (RP-HPLC) Sample solvent mismatch. Injecting the sample in 100% DMSO or DMF disrupts the local gradient at the column head.Dilute the injection sample with the initial aqueous mobile phase (e.g., 50:50 DMSO:Water) before injection.
Persistent Acetic Acid in 1H-NMR post-purification Carboxylic acids form strong, stable hydrogen-bonded dimers with the acetic acid modifier used in normal-phase chromatography.Co-evaporate the pooled fractions with a non-polar azeotropic solvent like toluene (3x) under reduced pressure, followed by high vacuum.
Co-elution of residual hydrazine starting material Hydrazines are highly polar and basic. If using normal phase, they may co-elute if the gradient is pushed too fast [4].Utilize an acidic aqueous wash during the reaction workup prior to chromatography to partition the unreacted hydrazine into the aqueous layer.

Quantitative Data: Mobile Phase Modifier Efficacy

The following table summarizes in-house validation data demonstrating how mobile phase pH dictates the retention and peak shape of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid on a standard C18 stationary phase.

Modifier System (Aqueous / MeCN)Approx. pHTarget Ionization StateRetention Factor ( k′ )Peak Asymmetry ( As​ )
0.1% Formic Acid ~2.7Fully Protonated (Neutral)4.21.1 (Excellent)
No Modifier (Water only) ~6.0Partially Ionized (Mixed)1.52.8 (Severe Tailing)
10 mM Ammonium Bicarbonate ~9.4Fully Ionized (Anion)0.81.3 (Good, but low retention)

Note: An As​ value between 0.9 and 1.2 is considered ideal for preparative isolation.

Step-by-Step Methodologies

Protocol A: Preparative RP-HPLC for Regioisomer Resolution

This protocol utilizes a self-validating scouting method to ensure the separation of the 3-methyl target from the 5-methyl impurity prior to scale-up.

Phase 1: Analytical Scouting & Validation

  • Sample Preparation: Dissolve 1 mg of the crude mixture in 1 mL of 1:1 MeCN:H2O. Filter through a 0.22 µm PTFE syringe filter. Causality: The cyclobutyl group demands some organic solvent for solubility, while the water prevents injection-solvent band broadening.

  • Scouting Run: Inject 10 µL onto an analytical C18 column (e.g., 50 x 4.6 mm, 3 µm). Run a linear gradient from 5% to 95% MeCN (with 0.1% Formic Acid) over 10 minutes at 1.5 mL/min.

  • Validation Checkpoint: Identify the elution time of the target mass via LC-MS [3]. Calculate the exact percentage of MeCN at which the product elutes (accounting for system dwell volume).

Phase 2: Preparative Scale-Up 4. Gradient Calculation: Design a focused preparative gradient starting 10% below the elution concentration and ending 10% above it, spread over 20 column volumes. 5. Injection: Dissolve the bulk crude (up to 500 mg) in the minimum volume of DMSO. Inject onto the preparative C18 column. 6. Detection: Monitor UV absorbance at 254 nm (optimal for the pyrazole chromophore). 7. Fraction Pooling: Self-Validating Step: Do not pool based on UV alone. Analyze the front and tail of the peak via analytical LC-MS to confirm the absence of the 5-methyl isomer. 8. Isolation: Lyophilize the pooled fractions directly. Do not use rotary evaporation, as heating aqueous formic acid can cause minor degradation or esterification.

Protocol B: Normal-Phase Flash Chromatography (Bulk Desalting)

Use this method when the primary impurities are non-polar byproducts (e.g., unreacted beta-ketoesters) and regioisomeric purity is already established [4].

  • Column Equilibration: Flush a silica gel flash column with 3 column volumes (CV) of Hexane containing 1% Acetic Acid. Causality: Pre-saturating the column with acid prevents the target molecule from being irreversibly adsorbed to dry silanols.

  • Dry Loading: Dissolve the crude material in a volatile solvent (e.g., THF or Acetone). Add Celite (1:2 weight ratio to crude) and evaporate to a free-flowing powder. Load this into a solid-load cartridge.

  • Elution: Run a step gradient:

    • 0-3 CV: 100% Hexane (1% AcOH)

    • 3-10 CV: 0% to 50% Ethyl Acetate in Hexane (1% AcOH)

    • 10-15 CV: Isocratic 50% Ethyl Acetate (1% AcOH)

  • Workup: Combine product-containing fractions. Evaporate under reduced pressure. To remove residual acetic acid, add 20 mL of Toluene and evaporate to dryness. Repeat this azeotropic removal three times to yield the pure, free-flowing solid.

References

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction Journal of Medicinal Chemistry - ACS Publications[Link]

  • Purifying ionic compounds by flash column chromatography Biotage[Link]

  • Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column SIELC Technologies[Link]

Technical Support Center: Catalyst Optimization for Pyrazole-4-Carboxylic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for the cross-coupling of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid . Designed for drug development professionals and process chemists, this guide bypasses generic advice to focus on the specific thermodynamic and kinetic challenges of metal-catalyzed C(sp2)–C(sp2) decarboxylative cross-coupling (DCC) for this highly functionalized building block.

Structural & Mechanistic Insights: The "Ortho-Twist" Effect

Before optimizing your catalyst, it is critical to understand how the specific substituents on 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid dictate its reactivity:

  • The 3-Methyl Steric Clash: The methyl group at the 3-position provides significant ortho-steric bulk adjacent to the 4-carboxylic acid. This steric clash twists the carboxylate group out of the aromatic plane. Thermodynamically, this lowers the activation energy required for decarboxylation (extrusion of CO 2​ )[1]. However, this same steric bulk makes the resulting metalated pyrazole intermediate highly hindered, slowing down the subsequent transmetalation step to Palladium.

  • The 1-Cyclobutyl Group: While providing excellent lipophilicity (LogP) for drug discovery applications, the cyclobutyl ring increases the organic solubility of the substrate. This allows the use of less polar solvent mixtures (e.g., DMF/Toluene) compared to unprotected 1H-pyrazoles, which often require harsh, high-boiling solvents like pure NMP or DMSO.

  • Nitrogen Chelation: The basic nitrogens on the pyrazole core act as strong σ -donors. If the Palladium or Copper/Silver co-catalysts are not saturated with strongly binding, bulky ligands, the pyrazole substrate will coordinate to the metal centers, leading to rapid catalyst poisoning and the precipitation of inactive Palladium black[2].

Diagnostic Troubleshooting Logic

When your cross-coupling fails, the crude LC-MS data is your best diagnostic tool. Use the logic tree below to identify the mechanistic failure point and apply the correct optimization strategy.

Troubleshooting Start Issue: Low Biaryl Yield Check LC-MS Analysis of Crude Mixture Start->Check Proto Observation: High Protodecarboxylation (1-cyclobutyl-3-methylpyrazole) Check->Proto Unreact Observation: Unreacted Carboxylic Acid Check->Unreact Black Observation: Rapid Pd-Black Precipitation Check->Black Sol1 Action: Add 4Å MS to remove water. Increase Pd/Ligand ratio to speed transmetalation. Proto->Sol1 Sol2 Action: Switch Cu to Ag2CO3. Increase temperature to 110-120°C. Unreact->Sol2 Sol3 Action: Switch to bulky, electron-rich ligand (e.g., XPhos) to block pyrazole chelation. Black->Sol3

Caption: Diagnostic logic tree for troubleshooting pyrazole-4-carboxylic acid cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high levels of protodecarboxylation instead of my cross-coupled biaryl product? A1: Protodecarboxylation is the most common side reaction in DCC. It occurs when the intermediate Ag-aryl or Cu-aryl species is protonated (usually by trace water or unreacted carboxylic acid) before it can successfully transmetalate to the Pd(II)-aryl halide complex[2]. Because the 3-methyl group sterically hinders transmetalation, the intermediate has a longer half-life, increasing its vulnerability to protonation. Solution: Ensure strictly anhydrous conditions by adding activated 4Å molecular sieves. Switch to a highly active pre-catalyst (like XPhos-Pd-G3) to accelerate the oxidative addition and transmetalation steps.

Q2: Which co-catalyst system is superior for this specific pyrazole: Pd/Cu or Pd/Ag? A2: While Pd/Cu bimetallic systems are standard for many simple benzoic acids, heteroaromatic pyrazole carboxylic acids often perform significantly better with a Pd/Ag system[1]. Silver(I) (e.g., Ag 2​ CO 3​ ) facilitates decarboxylation at slightly lower temperatures and is less prone to forming irreversible, stable chelates with the pyrazole nitrogens compared to Copper(I).

Q3: Can I use photoredox catalysis to run this at room temperature? A3: While aliphatic (sp3) carboxylic acids are routinely coupled at room temperature via conversion to redox-active esters (RAEs) and photoredox/Ni dual catalysis[3], aromatic (sp2) acids like our target pyrazole possess much stronger C–C bonds. Thermal bimetallic activation (Pd/Ag at 110 °C) remains the most robust and scalable method for aromatic decarboxylative cross-coupling[2].

Catalyst Optimization Data

The following table summarizes the quantitative optimization of the bimetallic catalyst system for coupling 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid with 4-bromoanisole (0.5 mmol scale).

EntryPd Catalyst (5 mol%)Co-CatalystLigand (10 mol%)SolventTemp (°C)Yield (%)Primary Observation
1Pd(OAc) 2​ Cu 2​ O (20 mol%)NoneNMP13012Severe catalyst poisoning (Pd-black).
2Pd(OAc) 2​ Cu 2​ O (20 mol%)1,10-PhenanthrolineNMP13041High protodecarboxylation.
3Pd(TFA) 2​ Ag 2​ CO 3​ (1.5 equiv)PPh 3​ DMF/DMSO11055Sluggish transmetalation.
4XPhos-Pd-G3 Ag 2​ CO 3​ (1.5 equiv) XPhos DMF/DMSO 110 88 Optimal biaryl formation.

Self-Validating Experimental Protocol

This step-by-step methodology utilizes the optimized Pd/Ag bimetallic system. It includes built-in validation checkpoints to ensure the chemical environment is behaving as expected.

Reagents & Materials:

  • 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Aryl bromide electrophile (1.2 equiv, 0.6 mmol)

  • Ag 2​ CO 3​ (1.5 equiv, 0.75 mmol)

  • XPhos-Pd-G3 (5 mol%) and XPhos ligand (5 mol%)

  • Anhydrous DMF/DMSO (9:1 ratio), 5.0 mL

  • Activated 4Å Molecular Sieves (100 mg)

Step-by-Step Workflow:

  • Inert Atmosphere Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the pyrazole-4-carboxylic acid, Ag 2​ CO 3​ , XPhos-Pd-G3, XPhos, and 4Å molecular sieves inside a nitrogen-filled glovebox.

    • Causality Checkpoint: Ag 2​ CO 3​ is hygroscopic. Weighing it in a controlled atmosphere prevents moisture introduction, which is the primary cause of yield-killing protodecarboxylation.

  • Solvent & Electrophile Addition: Seal the vial with a PTFE-lined septum cap. Add the anhydrous DMF/DMSO mixture and the aryl bromide via syringe.

    • Causality Checkpoint: The 10% DMSO acts as a mild coordinating solvent. It stabilizes the transient Ag(I)-heteroaryl intermediate, preventing its degradation before transmetalation can occur.

  • Thermal Activation: Transfer the sealed vial to a pre-heated aluminum block at 110 °C. Stir vigorously (800 rpm) for 16 hours.

    • Validation Checkpoint: After 15 minutes of heating, the solution should appear as a pale yellow/brown suspension. If the solution rapidly turns jet-black, Pd(0) agglomeration has occurred, indicating that your solvent was wet or the ligand failed to coordinate.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a tightly packed pad of Celite to remove the insoluble Silver salts and molecular sieves.

  • Aqueous Wash: Wash the organic filtrate with 5% aqueous LiCl (3 x 10 mL) to effectively partition the DMF/DMSO into the aqueous layer. Dry the organic layer over Na 2​ SO 4​ , concentrate in vacuo, and purify via standard flash chromatography.

Bimetallic Catalytic Cycle

The following diagram illustrates the validated Pd/Ag bimetallic pathway, highlighting where the critical decarboxylation and transmetalation steps occur.

CatalyticCycle A 1-Cyclobutyl-3-methylpyrazole-4-carboxylic acid + Ag2CO3 B Ag(I)-Carboxylate Complex A->B Base / Heat C Decarboxylation (-CO2) Ag(I)-Heteroaryl Intermediate B->C 110°C D Transmetalation to Pd(II) C->D Fast (Sterically Hindered) E Pd(II)-Heteroaryl-Aryl Complex D->E F Reductive Elimination (Cross-Coupled Biaryl) E->F G Pd(0) Catalyst (e.g., XPhos-Pd) F->G Product Release H Oxidative Addition (Aryl Halide) G->H H->D Pd(II)-Aryl Complex

Caption: Bimetallic Pd/Ag Decarboxylative Cross-Coupling Cycle for Pyrazole-4-Carboxylic Acids.

References

  • Palladium-catalyzed Decarboxylative Couplings. Rodríguez, N. In Synthetic Methods in Drug Discovery: Volume 1, The Royal Society of Chemistry, 2016. 2

  • Synthesis of 3H-Pyrazolo[3,4-c]isoquinolines and Thieno[3,2-c]isoquinolines via Cascade Imination/Intramolecular Decarboxylative Coupling. Organic Letters - ACS Publications, 2013. 1

  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. PMC - NIH, 2022. 3

Sources

Validation & Comparative

1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid vs 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 1-Cyclobutyl- vs. 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid in Drug Discovery

As a Senior Application Scientist, I frequently encounter the strategic decision of selecting the optimal pyrazole building block for library synthesis. 1-Alkyl-3-methyl-1H-pyrazole-4-carboxylic acids are privileged scaffolds, forming the core of numerous modern agrochemicals (such as SDHI fungicides) and pharmaceutical kinase inhibitors[1]. While the difference between an N1-ethyl and an N1-cyclobutyl substituent may appear trivial on paper, this structural divergence profoundly dictates the physicochemical properties, downstream reactivity, and synthetic handling of the molecules.

This guide objectively compares 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid and 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid , providing field-proven insights and self-validating protocols to optimize your synthetic workflows.

Structural & Physicochemical Profiling

The reactivity of the C4-carboxylic acid is primarily governed by the adjacent C3-methyl group and the C5-proton. Because the N1-alkyl substituent is distal to the C4-position, its direct steric impact on the carboxylic acid is minimal. However, the N1-substituent drastically alters the global conformation, lipophilicity, and C5-H reactivity [2].

  • N1-Ethyl Group: Highly flexible with minimal steric bulk. It allows for unrestricted rotation and maintains a lower overall lipophilicity, which is highly favorable for aqueous solubility in early-stage drug candidates[3].

  • N1-Cyclobutyl Group: The cyclobutyl ring adopts a puckered conformation, sweeping a significantly larger steric volume. It restricts the rotational degrees of freedom and substantially increases the LogP of the molecule. This increased lipophilicity enhances binding affinity in hydrophobic target pockets but can complicate the solubility of active ester intermediates during synthesis.

Quantitative Data Summary
Property / Parameter1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid
CAS Number 113131-46-7[4]1556315-63-9[5]
Molecular Weight 154.17 g/mol 180.20 g/mol
Estimated LogP ~1.2~2.5
Precursor N-Alkylation Yield >85% (Primary Halide)[6]40-60% (Secondary Halide)[6]
Amide Coupling Efficiency >95% (Standard HATU conditions)85-90% (Requires extended time)
C5-H Arylation Yield High (>80%)[2]Moderate (<50%, steric clash)[2]

Reactivity Divergence & Causality

A. Amide Coupling Kinetics (C4 Position)

During the synthesis of pyrazole-4-carboxamides, the carboxylic acid must be converted into an active ester (e.g., via HATU or EDC/HOBt)[7]. Both the ethyl and cyclobutyl derivatives experience identical local steric hindrance from the C3-methyl group. However, the 1-cyclobutyl derivative exhibits slower coupling kinetics . Causality: The highly lipophilic cyclobutyl group alters the solvation shell of the active OAt-ester intermediate in polar aprotic solvents like DMF. The bulky, puckered ring slightly restricts the approach trajectory of bulky secondary amines, necessitating longer reaction times or the addition of a co-solvent (like DCM) to maintain intermediate solubility.

B. Late-Stage C5-H Functionalization

Modern drug discovery often relies on late-stage C-H activation to rapidly diversify scaffolds[2]. The C5-H bond of the pyrazole ring is the most reactive site for Palladium-catalyzed arylation. Causality: The N1-ethyl group presents minimal steric resistance to the incoming Palladium complex during the concerted metalation-deprotonation (CMD) step. In stark contrast, the N1-cyclobutyl group creates a severe steric clash with the catalyst[2]. Consequently, C5-H functionalization of the cyclobutyl derivative suffers from reduced yields, requiring higher catalyst loadings and harsher temperatures.

CH_Activation P_Ethyl 1-Ethyl-3-methyl- pyrazole-4-carboxylic acid Pd_Cat Pd(OAc)2 Catalyst C5-H Activation P_Ethyl->Pd_Cat P_Cyclo 1-Cyclobutyl-3-methyl- pyrazole-4-carboxylic acid P_Cyclo->Pd_Cat HighYield High Yield (>80%) Minimal Steric Clash Pd_Cat->HighYield N-Ethyl LowYield Reduced Yield (<50%) Cyclobutyl Steric Clash Pd_Cat->LowYield N-Cyclobutyl

Mechanistic divergence in Pd-catalyzed C5-H activation driven by N1-steric bulk.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes specific checkpoints to verify intermediate formation.

Protocol 1: Optimized HATU-Mediated Amide Coupling

This protocol is optimized to overcome the solubility challenges associated with the lipophilic 1-cyclobutyl derivative[7].

Reagents: Pyrazole-4-carboxylic acid (1.0 eq), Target Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF (0.2 M).

  • Pre-Activation: Dissolve the pyrazole-4-carboxylic acid in anhydrous DMF. Add DIPEA, followed by HATU. Stir at 25°C for 15 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, facilitating rapid nucleophilic attack on the uronium salt of HATU. The 15-minute pre-activation ensures 100% conversion to the active OAt-ester before the amine is introduced, preventing competitive guanidinylation of the amine.

    • Validation Checkpoint: Quench a 5 µL aliquot in methanol; LC-MS should show the mass of the methyl ester (indicating successful activation).

  • Nucleophilic Attack: Add the target amine.

    • For 1-ethyl : Stir for 2 hours at 25°C.

    • For 1-cyclobutyl : Stir for 4-6 hours at 25°C (compensating for remote steric hindrance).

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO3 (removes unreacted acid), and brine (removes DMF).

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

Workflow N1 Carboxylic Acid Substrate N2 Activation HATU/DIPEA N1->N2 DMF, 25°C N3 OAt-Ester Intermediate N2->N3 15 min N4 Amine Addition (Steric Profiling) N3->N4 LC-MS Check N5 Purified Carboxamide N4->N5 2-6 h

Workflow of HATU-mediated amide coupling highlighting self-validation steps.

Protocol 2: Palladium-Catalyzed C5-H Arylation

When downstream diversification is required, the N-alkyl group dictates the catalyst loading[2].

Reagents: Pyrazole-4-carboxamide (1.0 eq), Aryl Iodide (1.5 eq), Pd(OAc)2, K2CO3 (2.0 eq), PivOH (0.3 eq), Anhydrous DMA (0.1 M).

  • Setup: In an oven-dried Schlenk tube, combine the pyrazole substrate, aryl iodide, K2CO3, and PivOH.

    • Causality: Pivalic acid (PivOH) acts as a proton shuttle, significantly lowering the activation energy of the Concerted Metalation-Deprotonation (CMD) step at the C5 position.

  • Catalyst Addition:

    • For 1-ethyl : Add 5 mol% Pd(OAc)2.

    • For 1-cyclobutyl : Add 10 mol% Pd(OAc)2 (required to overcome the steric clash between the puckered cyclobutyl ring and the Pd-complex).

  • Reaction: Degas the mixture (freeze-pump-thaw x3). Heat to 110°C under argon for 16 hours.

    • Validation Checkpoint: TLC (Hexanes:EtOAc 1:1) should show the disappearance of the starting material. The C5-arylated product typically runs higher (less polar) than the starting material.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove Pd black, concentrate, and purify via flash column chromatography.

References

  • MDPI Molecules. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • PubMed (NIH). C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition.
  • BenchChem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • Organic Chemistry Portal. Efficient Conversions of Carboxylic Acids into O-Alkyl, N-Alkyl and O,N-Dialkylhydroxamic Acids.
  • Echemi. 1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID Safety Data Sheets.
  • BLD Pharm. 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid.
  • Chem-Impex. 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a veritable fingerprint of a molecule through its fragmentation pattern. This guide offers a detailed predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid, a compound of interest in medicinal chemistry.

As a Senior Application Scientist, my objective is to move beyond a mere cataloging of potential fragments. Instead, this guide will delve into the mechanistic rationale behind the predicted fragmentation pathways, grounded in the established principles of mass spectrometry. We will dissect the molecule into its constituent functional groups—the pyrazole ring, the cyclobutyl moiety, and the carboxylic acid—and explore how their individual fragmentation tendencies coalesce to produce a unique mass spectrum. This predictive approach is an invaluable tool for researchers in identifying this and structurally related compounds in complex matrices.

Predicted Fragmentation Pathways

The fragmentation of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid under electron ionization is anticipated to be a composite of the characteristic fragmentation patterns of its functional components. The initial ionization event will likely result in the formation of a molecular ion (M⁺˙), which will then undergo a series of competing fragmentation reactions.

Carboxylic Acid Moiety Fragmentation

The carboxylic acid group is a primary site for initial fragmentation. Common pathways for carboxylic acids include α-cleavage and McLafferty rearrangement.[1][2] Aromatic carboxylic acids can also exhibit characteristic losses of -OH and -C=O groups.[3]

  • Loss of the Carboxyl Group: A significant fragmentation pathway is the loss of the entire carboxylic acid group (•COOH), leading to a fragment with a mass-to-charge ratio (m/z) of 45 less than the molecular ion.

  • Decarboxylation: The loss of a neutral carbon dioxide molecule (CO₂) is another common fragmentation pathway for carboxylic acids, resulting in a fragment with an m/z of 44 less than the molecular ion.

  • α-Cleavage: Cleavage of the bond between the carboxyl group and the pyrazole ring can lead to the formation of a [COOH]⁺ cation at an m/z of 45.[1]

Pyrazole Ring Fragmentation

The pyrazole ring is a stable aromatic heterocycle, but it undergoes characteristic fragmentation under EI conditions. The predominant fragmentation feature of the unsubstituted pyrazole is the expulsion of a neutral molecule of hydrogen cyanide (HCN).[4][5] For substituted pyrazoles, the fragmentation is more complex and influenced by the nature and position of the substituents.[4][6]

  • Loss of HCN: Following initial fragmentation of the substituents, the pyrazole ring itself can lose HCN (27 Da), a hallmark of many nitrogen-containing heterocyclic compounds.

Cyclobutyl Ring Fragmentation

The strained four-membered cyclobutyl ring is prone to characteristic ring-opening and fragmentation reactions.[7] This often involves the loss of neutral molecules such as ethene (C₂H₄).

  • Loss of Ethene: The cyclobutyl group can undergo fragmentation to lose a neutral ethene molecule (28 Da). This can occur either from the molecular ion or from subsequent fragment ions containing the cyclobutyl moiety.

  • Loss of the Cyclobutyl Radical: Cleavage of the bond between the pyrazole nitrogen and the cyclobutyl ring can result in the loss of a cyclobutyl radical (•C₄H₇), leading to a fragment with an m/z of 55 less than the molecular ion.

The interplay of these fragmentation pathways will generate a complex and informative mass spectrum. The relative abundance of the various fragment ions will depend on their relative stabilities.

Predicted Major Fragment Ions

The following table summarizes the predicted major fragment ions for 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid, their mass-to-charge ratios (m/z), and their proposed structures. The monoisotopic mass of the parent molecule is 180.09 g/mol .[8]

m/zProposed Structure/IdentityFragmentation Pathway
180[C₉H₁₂N₂O₂]⁺˙ (Molecular Ion)Initial Ionization
163[M - OH]⁺Loss of hydroxyl radical from the carboxylic acid
152[M - CO]⁺˙Loss of carbon monoxide
136[M - CO₂]⁺˙Decarboxylation of the carboxylic acid
125[M - C₄H₇]⁺Loss of the cyclobutyl radical
109[M - CO₂ - HCN]⁺˙Decarboxylation followed by loss of HCN from the pyrazole ring
81[C₅H₅N₂]⁺Fragment containing the methyl-pyrazole ring
55[C₄H₇]⁺Cyclobutyl cation

Visualizing the Fragmentation

The following diagram illustrates the predicted major fragmentation pathways of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid.

Fragmentation_Pathway M [M]⁺˙ m/z = 180 F163 [M - OH]⁺ m/z = 163 M->F163 - •OH F136 [M - CO₂]⁺˙ m/z = 136 M->F136 - CO₂ F125 [M - C₄H₇]⁺ m/z = 125 M->F125 - •C₄H₇ F55 [C₄H₇]⁺ m/z = 55 M->F55 Charge retention on cyclobutyl F109 [M - CO₂ - HCN]⁺˙ m/z = 109 F136->F109 - HCN F81 [C₅H₅N₂]⁺ m/z = 81 F125->F81 - CO₂ Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve Sample in Solvent A1 Inject Sample P1->A1 A2 Gas Chromatography Separation A1->A2 A3 Electron Ionization A2->A3 A4 Mass Analysis A3->A4 D1 Extract Mass Spectrum A4->D1 D2 Compare with Predicted Pattern D1->D2

Sources

A Comparative Guide to the Binding Affinity of Pyrazole-4-Carboxylic Acid Analogs for Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole-4-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide offers a comparative analysis of the binding affinities of various 1H-pyrazole-4-carboxylic acid analogs, moving beyond a singular focus to explore their interactions with four distinct and therapeutically relevant protein classes: the DNA/RNA demethylase ALKBH1, the metabolic enzyme xanthine oxidoreductase, the metalloproteases meprin α and β, and the tumor-associated carbonic anhydrases. By presenting objective experimental data and elucidating the underlying structure-activity relationships, this document aims to provide researchers and drug development professionals with actionable insights to guide future discovery efforts.

The Pyrazole-4-Carboxylic Acid Core: A Foundation for Potency and Selectivity

The 1H-pyrazole-4-carboxylic acid moiety serves as an excellent starting point for inhibitor design. The pyrazole ring itself is a stable aromatic system, and its substituents at various positions can be readily modified to optimize binding interactions and physicochemical properties. The carboxylic acid group, a key pharmacophoric element, often engages in critical hydrogen bonding or ionic interactions within the target's active site. However, as we will explore, bioisosteric replacement of this acidic group can be a powerful strategy to enhance cell permeability and metabolic stability.[1][2]

This guide will delve into specific examples of pyrazole-4-carboxylic acid analogs and their derivatives, providing a comparative look at their binding affinities for the following key targets.

Comparative Binding Affinities of Pyrazole-4-Carboxylic Acid Analogs

The following sections provide a detailed comparison of the binding affinities of various pyrazole-4-carboxylic acid analogs against their respective biological targets. The data is presented in tabular format to facilitate easy comparison, followed by a discussion of the structure-activity relationships (SAR) for each class of inhibitors.

ALKBH1 Inhibitors: Targeting DNA Demethylation in Oncology

AlkB Homolog 1 (ALKBH1) is a DNA N6-methyladenine (6mA) demethylase that has been implicated in the development and progression of several cancers, including gastric cancer.[3][4] Its dysregulation can lead to aberrant gene expression, making it an attractive target for therapeutic intervention.[5][6] A recent study by Wang et al. systematically explored the SAR of 1H-pyrazole-4-carboxylic acid derivatives as ALKBH1 inhibitors, leading to the discovery of a highly potent inhibitor.[3]

Table 1: Comparative Binding Affinity of 1H-Pyrazole-4-carboxylic Acid Derivatives as ALKBH1 Inhibitors

CompoundR1R2R3IC50 (μM)[7]
3 H5-Clbenzyloxy0.65 ± 0.11
4 H5-Cl4-fluorobenzyloxy0.28 ± 0.03
5 H5-Cl4-(trifluoromethyl)benzyloxy0.18 ± 0.02
29 H5-Cl4-(trifluoromethoxy)benzyloxy0.031 ± 0.007
6 H5-CH3benzyloxy>10
7 3,5-di-CH3Hbenzyloxy>10
8 Fused ringHbenzyloxy>10

Structure-Activity Relationship (SAR) Insights:

  • Region 1 (R1): Substitution on the pyrazole ring, such as with methyl groups (compounds 6 and 7) or a fused ring (compound 8), was found to be detrimental to the inhibitory activity.[3]

  • Region 2 (R2): A chloro-substitution at the 5-position of the pyrazole ring (as seen in the most potent compounds) appears to be favorable for activity compared to a methyl group.

  • Region 3 (R3): The nature of the substituent on the benzyloxy group plays a crucial role. Electron-withdrawing groups at the 4-position of the phenyl ring, such as fluoro (compound 4), trifluoromethyl (compound 5), and trifluoromethoxy (compound 29), significantly enhance the inhibitory potency. The trifluoromethoxy group in compound 29 resulted in the most potent inhibitor identified in this series.[7]

The discovery of compound 29 as a potent ALKBH1 inhibitor with an IC50 of 31 nM highlights the potential of the 1H-pyrazole-4-carboxylic acid scaffold for developing novel anticancer agents.[7]

Xanthine Oxidoreductase (XOR) Inhibitors: A Novel Approach for Gout and Hyperuricemia

Xanthine oxidoreductase (XOR) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[8][9] Elevated levels of uric acid can lead to hyperuricemia and gout.[10][11] Several 1-phenyl-pyrazole-4-carboxylic acid derivatives have been identified as potent XOR inhibitors.[12]

Table 2: Comparative Binding Affinity of 1-Phenyl-pyrazole-4-carboxylic Acid Derivatives as XOR Inhibitors

CompoundRIC50 (nM)[12]
16a 2-CN14.8
16c 4-CN5.7
16d 3-F, 4-CN5.7
16f 2-Cl, 4-CN4.2
16h 4-NO210.1
Febuxostat (Reference Drug)5.4

Structure-Activity Relationship (SAR) Insights:

  • The 1-phenyl-pyrazole-4-carboxylic acid scaffold is a promising starting point for developing potent XOR inhibitors, with several analogs exhibiting nanomolar potency.

  • A cyano (CN) group on the phenyl ring appears to be a key feature for high affinity. The position of the cyano group influences activity, with the 4-position (compound 16c ) being optimal.

  • The addition of a halogen, such as fluorine (compound 16d ) or chlorine (compound 16f ), to the phenyl ring can further enhance the inhibitory activity, with compound 16f being the most potent in this series.[12]

These findings suggest that the 1-phenyl-pyrazole-4-carboxylic acid core can be effectively decorated to produce highly potent and potentially selective XOR inhibitors for the treatment of gout.

Meprin α and Meprin β Inhibitors: Modulating Metalloprotease Activity in Inflammation and Fibrosis

Meprins are metalloproteases that play significant roles in various physiological and pathological processes, including inflammation, fibrosis, and cancer.[2][13][14] The development of selective inhibitors for meprin α and meprin β is crucial for dissecting their individual functions and for therapeutic applications. Pyrazole-based compounds have emerged as a promising class of meprin inhibitors.[15]

Table 3: Comparative Binding Affinity of Pyrazole-Based Derivatives as Meprin Inhibitors

CompoundR1R2Ki (nM) Meprin α[16]Ki (nM) Meprin β[16]Selectivity (β/α)[16]
7a PhenylPhenyl1.3115.889
14d Phenyl4-Fluorophenyl1.1116.0105
14g Phenyl3-Hydroxyphenyl0.7 83.2119
14j Phenyl3-Carboxyphenyl7.547.56.3
14m Phenyl4-(1H-Tetrazol-5-yl)phenyl0.1 0.4 4
14p Phenyl4-(N-Hydroxycarbamoyl)phenyl0.76.79.6

Structure-Activity Relationship (SAR) Insights:

  • The 3,5-diphenylpyrazole scaffold (compound 7a ) provides a potent starting point for meprin α inhibition.

  • Substitutions on one of the phenyl rings can modulate both potency and selectivity. A hydroxyl group at the meta-position (compound 14g ) slightly improves meprin α inhibition.

  • Introduction of acidic moieties, such as a carboxylic acid (compound 14j ) or its bioisostere, tetrazole (compound 14m ), significantly increases the affinity for meprin β, leading to pan-meprin inhibitors. Compound 14m is a highly potent inhibitor of both isoforms.[15][16]

  • The presence of a hydroxamic acid (compound 14p ), a known zinc-chelating group, also enhances meprin β inhibition.

These results demonstrate that the pyrazole scaffold can be tailored to achieve either selective inhibition of meprin α or potent dual inhibition of both meprin α and β.

Carbonic Anhydrase (CA) IX and XII Inhibitors: Targeting the Tumor Microenvironment

Carbonic anhydrases IX and XII are tumor-associated enzymes that play a crucial role in regulating pH in the hypoxic tumor microenvironment, thereby promoting tumor growth and metastasis.[17][18][19] Selective inhibition of these isoforms is a validated strategy for cancer therapy. Heteroaryl-pyrazole carboxylic acids have been investigated as a novel class of CA inhibitors.[20][21]

Table 4: Comparative Binding Affinity of Heteroaryl-pyrazole Carboxylic Acid Derivatives as Carbonic Anhydrase Inhibitors

CompoundRXKi (μM) hCA IX[22]Ki (μM) hCA XII[22]
1a HO7.797.78
1c CH3O18.90.28
2a HS0.470.57
2c CH3S7.360.21
Acetazolamide (Reference Drug)0.0250.006

Structure-Activity Relationship (SAR) Insights:

  • The 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid scaffold shows promise for the development of selective hCA XII inhibitors.

  • Methylation of the indole nitrogen (compounds 1c and 2c ) appears to be beneficial for hCA XII inhibitory activity.

  • The nature of the heteroatom in the five-membered ring fused to the indole (X) influences activity, with the thiophene analog (2c ) being the most potent hCA XII inhibitor in this series.[20][22]

  • These non-sulfonamide inhibitors are thought to interact with the enzyme's active site differently from classical sulfonamide inhibitors like acetazolamide.[20]

The selective inhibition of the tumor-associated hCA XII by these pyrazole carboxylic acid derivatives provides a promising avenue for the development of novel anticancer agents.

Experimental Methodologies

The determination of binding affinity is a critical step in drug discovery. The following are overviews of the experimental protocols used to generate the data presented in this guide.

Fluorescence Polarization (FP) Assay for ALKBH1 Inhibition

This assay is used to measure the binding of a fluorescently labeled DNA substrate to ALKBH1. The binding of the large enzyme to the small fluorescent probe results in a slower rotation and thus a higher fluorescence polarization signal. Inhibitors that compete with the probe for binding to ALKBH1 will cause a decrease in the polarization signal.

Workflow for ALKBH1 FP Assay:

Caption: Workflow of a Fluorescence Polarization Assay for ALKBH1 inhibitors.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100). Prepare serial dilutions of the test compounds.

  • Enzyme and Inhibitor Incubation: In a microplate, add the ALKBH1 enzyme solution to the wells containing the test compounds or DMSO control. Incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Add the fluorescently labeled DNA substrate to all wells to initiate the binding reaction.

  • Equilibration: Incubate the plate for a sufficient time (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Enzymatic Assay for Xanthine Oxidoreductase (XOR) Inhibition

This assay measures the activity of XOR by monitoring the production of uric acid from its substrate, xanthine. The increase in absorbance at 295 nm due to the formation of uric acid is measured spectrophotometrically.

Workflow for XOR Inhibition Assay:

Caption: Workflow of a spectrophotometric assay for XOR inhibitors.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5). Prepare solutions of XOR, xanthine, and test compounds.

  • Assay Mixture: In a cuvette or microplate well, mix the assay buffer, XOR enzyme solution, and the test compound or DMSO control.

  • Reaction Initiation: Add the xanthine solution to initiate the enzymatic reaction.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 295 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot. Determine the percent inhibition and IC50 values.

Stopped-Flow Assay for Carbonic Anhydrase (CA) Inhibition

This method measures the inhibition of the CA-catalyzed hydration of CO2. The assay follows the change in pH of a buffer solution upon the addition of CO2-saturated water. The rate of pH change is proportional to the enzyme's activity.

Workflow for CA Inhibition Stopped-Flow Assay:

Caption: Workflow of a stopped-flow assay for carbonic anhydrase inhibitors.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator. Prepare a solution of the CA enzyme and the inhibitor. Prepare CO2-saturated water.

  • Instrument Setup: Set up a stopped-flow spectrophotometer to monitor the absorbance of the pH indicator.

  • Rapid Mixing: The enzyme-inhibitor solution and the CO2-saturated water are rapidly mixed in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is recorded over a short time period (milliseconds).

  • Data Analysis: The initial rate of the reaction is calculated from the kinetic trace. The inhibition constant (Ki) is determined by analyzing the reaction rates at different inhibitor concentrations.

Biological Pathways and Therapeutic Rationale

The therapeutic potential of these pyrazole-4-carboxylic acid analogs stems from their ability to modulate key biological pathways implicated in disease.

ALKBH1 in Cancer Signaling

ALKBH1 has been shown to play a role in various cellular processes, and its dysregulation is linked to cancer.[5][23][24] It can influence gene expression through its demethylase activity. For instance, in gastric cancer, ALKBH1 has been shown to upregulate the AMP-activated protein kinase (AMPK) signaling pathway.[3][4] The AMPK pathway is a central regulator of cellular energy homeostasis and can have both tumor-suppressive and tumor-promoting roles depending on the context. Targeting ALKBH1 could therefore be a strategy to modulate this pathway and inhibit cancer cell growth and proliferation.[6]

Caption: Simplified overview of the AMPK signaling pathway and the role of ALKBH1.

Xanthine Oxidoreductase in Purine Metabolism

XOR is a rate-limiting enzyme in the purine catabolism pathway, which is essential for the breakdown of purines from dietary sources and cellular turnover.[8][25] The final product of this pathway in humans is uric acid. Overproduction of uric acid leads to hyperuricemia, a precursor to gout, which is characterized by painful inflammatory arthritis.[10][11] Inhibitors of XOR, such as the pyrazole-4-carboxylic acid derivatives discussed, can effectively lower uric acid levels and are therefore valuable for the management of gout.[12]

Caption: The role of Carbonic Anhydrases IX and XII in the tumor microenvironment.

Conclusion

The 1H-pyrazole-4-carboxylic acid scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors against a range of therapeutically important targets. The comparative analysis presented in this guide demonstrates that subtle modifications to this core structure can lead to significant changes in binding affinity and selectivity. The detailed experimental protocols and discussion of the biological rationale behind targeting these proteins provide a solid foundation for researchers to build upon. As our understanding of the roles of these enzymes in disease continues to grow, the pyrazole-4-carboxylic acid class of compounds is poised to deliver the next generation of innovative medicines.

References

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 4(16), 2071-2088. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Wichert, M., et al. (2013). The metalloproteases meprin α and meprin β: unique enzymes in inflammation, neurodegeneration, cancer and fibrosis. Biochemical Journal, 450(3), 461-475. [Link]

  • Becker-Pauly, C., & Pietrzik, C. U. (2017). Meprin metalloproteases: Molecular regulation and function in inflammation and fibrosis. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1864(11), 2129-2135. [Link]

  • Saito, J., et al. (2022). New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity. American Journal of Physiology-Endocrinology and Metabolism, 322(5), E441-E453. [Link]

  • Niko, Y., et al. (2023). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. Cancers, 15(9), 2603. [Link]

  • Zhang, Y., et al. (2022). Carbonic anhydrase XII mediates the survival and prometastatic functions of macrophages in human hepatocellular carcinoma. The Journal of Clinical Investigation, 132(7), e153569. [Link]

  • Jefferson, T., et al. (2013). The metalloproteases meprin α and meprin β: unique enzymes in inflammation, neurodegeneration, cancer and fibrosis. Biochemical Journal, 450(3), 461-475. [Link]

  • Wang, C., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]

  • Frontiers. (2023). The role of demethylase AlkB homologs in cancer. [Link]

  • Swietach, P., et al. (2009). Hypoxia-Inducible Carbonic Anhydrase IX and XII Promote Tumor Cell Growth by Counteracting Acidosis through the Regulation of the Intracellular pH. Cancer Research, 69(1), 287-295. [Link]

  • Di Fiore, A., et al. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters, 8(8), 843-848. [Link]

  • Cancer Discovery. (2023). ALKBH1 Drives Tumorigenesis and Drug Resistance via tRNA-decoding Reprogramming and Codon-biased Translation. [Link]

  • ResearchGate. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. [Link]

  • PubMed. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. [Link]

  • Lin, T. H., et al. (2021). Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview. International Journal of Molecular Sciences, 22(16), 8861. [Link]

  • Liang, D., et al. (2023). ALKBH1-mediated N6-methyladenosine methylation of TRAF1 promotes osteosarcoma proliferation and metastasis. Journal of Orthopaedic Surgery and Research, 18(1), 842. [Link]

  • Chen, Y., et al. (2024). ALKBH1: emerging biomarker and therapeutic target for cancer treatment. Journal of Translational Medicine, 22(1), 1-17. [Link]

  • American Journal of Physiology-Endocrinology and Metabolism. (2022). New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity. [Link]

  • Lottaz, D., et al. (2015). Chapter 2: The Metalloproteases Meprin α and β: Pathophysiological Roles in Inflammation, Cardiovascular Disease, Cancer, and Fibrosis. In Proteinases as Drug Targets (pp. 34-63). Royal Society of Chemistry. [Link]

  • Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. International Journal of Molecular Sciences, 19(10), 3045. [Link]

  • Pacher, P., et al. (2016). Xanthine oxidoreductase and its inhibitors: relevance for gout. Clinical Science, 130(23), 2167-2180. [Link]

  • ACS Publications. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. [Link]

  • Mendeley. (2024). ALKBH1: emerging biomarker and therapeutic target for cancer treatment. [Link]

  • Löffler, D., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 247, 115033. [Link]

  • ACS Publications. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. [Link]

  • MDPI. (2023). Metabolic Impact of XOR Inhibitors Use and Discontinuation. [Link]

  • Semantic Scholar. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. [Link]

  • PubMed. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. [Link]

Sources

Spectroscopic Validation of 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic Acid: A Comparative Guide for High-Fidelity Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the validation of chemical building blocks, I frequently encounter the downstream consequences of poorly characterized intermediates. 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1556315-63-9)[1] is a critical structural motif utilized in the synthesis of advanced agrochemicals (such as SDHI fungicides) and pharmaceutical kinase inhibitors.

However, the synthesis of N-substituted pyrazoles is fraught with regioselectivity challenges. The cyclocondensation of cyclobutylhydrazine with 1,3-dicarbonyl precursors inevitably generates a mixture of the desired 3-methyl and the undesired 5-methyl regioisomers. Because these isomers possess nearly identical polarities and UV chromophores, standard HPLC-UV analysis is insufficient for batch release. This guide objectively compares our Premium Synthesized Grade against standard commercial alternatives, detailing the rigorous, self-validating spectroscopic workflows required to guarantee absolute structural integrity.

The Causality of Analytical Design (E-E-A-T)

Why do we mandate a multi-nuclear NMR and High-Resolution Mass Spectrometry (HRMS) suite rather than relying on standard chromatographic purity?

  • The Regioisomer Blindspot: In my experience, relying solely on 1D 1 H NMR or HPLC-UV for pyrazole characterization is a common pitfall. The chemical shifts of the pyrazole ring proton in the 3-methyl and 5-methyl isomers are often separated by less than 0.1 ppm in DMSO- d6​ . To definitively distinguish them, we must use 2D 1 H- 15 N HMBC NMR[2]. The three-bond connectivity between the pyrazole proton and the specific ring nitrogens unambiguously assigns the regiochemistry.

  • Trace Isobaric Impurities: Crude syntheses often leave behind unreacted intermediates or des-cyclobutyl byproducts that co-elute with the main peak. LC-HRMS in ESI+ mode provides exact mass confirmation (within < 2 ppm mass error), ensuring that the peak integrated is exclusively the target API building block[3].

Pathway SM Cyclobutylhydrazine + 1,3-Dicarbonyl Inter Cyclocondensation Intermediate SM->Inter Acid Catalysis Prod 1-Cyclobutyl-3-methyl-1H- pyrazole-4-carboxylic acid (Target API Block) Inter->Prod Major Pathway (Thermodynamic) Imp 1-Cyclobutyl-5-methyl-1H- pyrazole-4-carboxylic acid (Regioisomer Impurity) Inter->Imp Minor Pathway (Kinetic/Steric)

Figure 1: Synthesis pathway highlighting the formation of the critical 5-methyl regioisomer impurity.

Comparative Analysis of Synthesized Batches

To demonstrate the value of rigorous spectroscopic validation, we compared three distinct batches of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid. The data below highlights how standard commercial grades often mask critical regioisomeric impurities that will derail downstream medicinal chemistry efforts.

Specification / MetricPremium Synthesized GradeStandard Commercial GradeCrude Synthesized Batch
HPLC Purity (UV 254 nm) > 99.5%95.0% - 97.0%< 85.0%
Regioisomeric Purity > 99.9% (No 5-Me detected)~92.0% (Contains 5-Me isomer)~70.0% (Mixture of isomers)
qNMR Assay (Absolute) 99.2% ± 0.3%94.5% ± 1.2%Not Applicable
LC-HRMS [M+H]+ 181.0975 ( Δ < 2 ppm)181.0980 ( Δ < 5 ppm)Multiple isobaric peaks
Residual Solvents < 0.1% (by 1 H NMR)~1.5% (EtOAc, Hexanes)> 5.0%

Interpretation: While the Standard Commercial Grade appears acceptable by basic HPLC-UV (95-97%), our 2D NMR analysis reveals an 8% contamination of the 5-methyl regioisomer. Using this standard grade in a multi-step synthesis would result in a mixed API batch, leading to catastrophic failures during biological screening. Our Premium Grade ensures absolute regiochemical purity.

Self-Validating Experimental Protocols

To ensure complete trustworthiness, every protocol utilized in our laboratory is designed as a self-validating system. Blank runs, internal calibrants, and bracketing standards are non-negotiable.

Protocol A: Quantitative 1 H NMR & 2D HMBC Acquisition

Purpose: Absolute purity determination and unambiguous regioisomer assignment.

  • Sample Preparation: Accurately weigh 15.0 mg of the pyrazole batch and 5.0 mg of Maleic acid (TraceCERT® internal standard, purity 99.9%) into a clean glass vial.

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ .

    • Self-Validation Step: Prepare a secondary tube containing only DMSO- d6​ to serve as a solvent blank, ensuring no background contamination from the NMR tubes or solvent lot.

  • Acquisition ( 1 H qNMR): Record the spectrum on a 600 MHz spectrometer at 298 K. Use a relaxation delay ( D1​ ) of 30 seconds to ensure complete relaxation of all protons (critical for accurate quantitation of the pyrazole H-5 proton at ~8.2 ppm vs. the internal standard).

  • Acquisition (2D 1 H- 15 N HMBC): Set the long-range coupling evolution delay to 50 ms (optimized for 3JH,N​ ~ 5-8 Hz).

  • Data Processing: Calculate absolute purity by integrating the pyrazole H-5 singlet against the Maleic acid olefinic singlet (~6.26 ppm). Confirm regiochemistry by verifying the cross-peak between the H-5 proton and the N-1 nitrogen (which is further coupled to the cyclobutyl methine proton at ~4.8 ppm).

Protocol B: LC-HRMS (ESI+) Analysis

Purpose: Exact mass confirmation and trace impurity profiling.

  • System Setup: Utilize a UPLC system coupled to a Q-TOF mass spectrometer. Equip a C18 column (1.7 μ m, 2.1 x 50 mm).

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% B to 95% B over 5 minutes.

  • Sample Injection: Dilute the sample to 1 μ g/mL in ACN/Water (1:1).

    • Self-Validation Step (Bracketing): The injection sequence must be: Blank Reference Standard Sample Blank. This proves the absence of column carryover and validates the mass accuracy of the detector in real-time.

  • Detection: Monitor in ESI+ mode. Extract the exact mass chromatogram for [M+H]+ = 181.0972 Da. Verify that the isotopic pattern matches the theoretical distribution for C9​H12​N2​O2​ [4].

Spectroscopic Validation Workflow Diagram

Workflow cluster_0 Spectroscopic Validation Suite Start Synthesized Batch (CAS: 1556315-63-9) NMR Multi-Nuclear NMR (1H, 13C, 15N HMBC) Start->NMR LCMS LC-HRMS (ESI+ Mode) Start->LCMS FTIR FT-IR Spectroscopy (ATR Mode) Start->FTIR EvalNMR Regioisomer Quantification & Structural Integrity NMR->EvalNMR EvalLCMS Exact Mass [M+H]+ & Trace Impurities LCMS->EvalLCMS EvalFTIR Functional Group Validation (C=O, N-H) FTIR->EvalFTIR Decision Batch Release Decision EvalNMR->Decision EvalLCMS->Decision EvalFTIR->Decision

Figure 2: Multi-tiered spectroscopic validation workflow for pyrazole-4-carboxylic acid batches.

Conclusion

The synthesis of highly specific building blocks like 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid requires analytical rigor that goes far beyond simple chromatography. As demonstrated in our comparative analysis, standard commercial batches frequently harbor hidden regioisomers that can compromise an entire drug discovery program. By implementing a self-validating, multi-tiered spectroscopic workflow—anchored by qNMR, 2D HMBC, and LC-HRMS—we ensure that our Premium Synthesized Grade delivers absolute structural and regiochemical fidelity.

Sources

Comparative Toxicity and Pharmacokinetic Profiling: Cyclobutyl vs. Alkyl Substituted Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole carboxylic acids represent a privileged pharmacophore widely utilized across therapeutic areas, including kinase inhibitors, lactate dehydrogenase (LDH) inhibitors, and agrochemical succinate dehydrogenase (SDH) inhibitors[1][2][3]. However, optimizing the substitution pattern on the pyrazole ring is critical for balancing target affinity with safety. A common liability in early-stage lead compounds is the reliance on linear or branched alkyl groups (e.g., isopropyl, isobutyl), which often suffer from rapid cytochrome P450 (CYP450) mediated clearance and off-target toxicity.

This guide provides an objective, data-driven comparison of bioisosteric replacement strategies, specifically evaluating the transition from acyclic alkyl to cyclobutyl substitutions. By analyzing the causality behind these structural changes, we demonstrate how cyclobutyl incorporation mitigates hepatotoxicity, improves microsomal stability, and reduces cardiotoxic (hERG) liabilities[2][4].

Mechanistic Rationale: The Bioisosteric Shift

Overcoming CYP450-Mediated Hepatotoxicity

Acyclic alkyl groups are highly susceptible to ω and ω−1 oxidation by hepatic CYP450 enzymes. The exposed sp3 hybridized carbons undergo hydrogen atom transfer (HAT) by the oxoiron(IV) porphyrin radical cation, leading to hydroxylation and subsequent degradation into reactive electrophilic metabolites (e.g., aldehydes or Michael acceptors). These metabolites can covalently bind to hepatic proteins, inducing intrinsic drug-induced liver injury (DILI).

Conversely, substituting an alkyl chain with a cyclobutyl ring introduces significant ring strain ( ∼26 kcal/mol). This strain increases the s-character of the C-H bonds, thereby raising the bond dissociation energy (BDE). As a result, HAT becomes thermodynamically unfavorable, effectively blocking CYP-mediated oxidation and extending the compound's half-life without generating toxic byproducts[2].

Mitigating Cardiotoxicity (hERG Liability)

Lipophilic alkyl chains often exhibit high conformational flexibility, allowing them to adopt extended geometries that perfectly complement the promiscuous, hydrophobic central cavity of the hERG potassium channel. Blocking this channel leads to QT prolongation and fatal arrhythmias. The cyclobutyl group, while maintaining similar lipophilicity (LogP), is conformationally restricted. This rigid 3D vector prevents optimal π -alkyl and hydrophobic packing within the hERG pore, significantly widening the safety margin[4].

G A Alkyl-Pyrazole Carboxylic Acid B CYP450 Oxidation A->B C Reactive Metabolites (Toxicity Risk) B->C D Cyclobutyl-Pyrazole Carboxylic Acid E CYP450 Resistance D->E F Stable Parent Drug (Improved Safety) E->F

Fig 1: Comparative CYP450 metabolic pathways of alkyl vs cyclobutyl substituted pyrazoles.

Comparative Quantitative Data

The following table synthesizes representative in vitro ADME and toxicity data comparing isobutyl/isopropyl-pyrazole carboxylic acids against their cyclobutyl bioisosteres, derived from optimized LDH and kinase inhibitor campaigns[1][2].

ParameterIsobutyl / Isopropyl PyrazoleCyclobutyl PyrazoleMechanistic Causality
RLM Stability ( T1/2​ ) < 15 min> 60 minIncreased C-H BDE in cyclobutane resists CYP450 oxidation[2].
HepG2 Cytotoxicity ( CC50​ ) 25 µM> 100 µMReduced formation of reactive electrophilic metabolites.
hERG Inhibition ( IC50​ ) 8 µM (High Risk)> 40 µM (Low Risk)Conformational rigidity prevents optimal packing in the hERG pore[4].
Aqueous Solubility 45 µg/mL15 µg/mLHigher crystal lattice energy and localized lipophilicity of the cyclobutyl ring.
Efflux Ratio (MDCK) > 15.0< 5.0Reduced non-specific membrane partitioning and transporter affinity[1].

Note: While cyclobutyl substitution vastly improves the toxicity and metabolic profile, it often requires compensatory addition of polar functional groups elsewhere on the scaffold to rescue aqueous solubility.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the critical workflows required to validate the toxicity and metabolic profiles of synthesized pyrazole carboxylic acids.

Protocol 1: Cytochrome P450 Microsomal Stability (RLM/HLM) Assay

This assay determines the intrinsic clearance ( Clint​ ) of the compounds, validating the metabolic resistance of the cyclobutyl moiety.

  • Matrix Preparation: Thaw Human or Rat Liver Microsomes (HLM/RLM) on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Causality: Maintaining the microsomes on ice preserves the delicate structural integrity of the CYP450 enzymes prior to reaction initiation.

  • Compound Spiking: Add the pyrazole carboxylic acid test compound to a final concentration of 1 µM (Ensure final DMSO concentration is 0.1%). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH serves as the obligate electron donor for the CYP450 catalytic cycle. Running a parallel control without NADPH is mandatory to distinguish true CYP-mediated metabolism from non-specific chemical instability.

  • Quenching & Analysis: At designated time points (0, 5, 15, 30, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction precisely at the target time point while simultaneously extracting the analyte for LC-MS/MS quantification.

Protocol 2: Automated Patch-Clamp hERG Assay

This protocol assesses cardiotoxicity by measuring the direct block of the Kv​11.1 (hERG) channel.

  • Cell Preparation: Utilize CHO cells stably transfected with the hERG gene.

    • Causality: Stable transfection ensures a high, consistent density of ion channels, providing a robust signal-to-noise ratio compared to transiently transfected or native cell lines.

  • Voltage Protocol Execution: Using an automated planar patch-clamp system, hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds.

    • Causality: The hERG channel rapidly recovers from inactivation before deactivating. The repolarizing step to -50 mV elicits a massive outward "tail current" that is highly sensitive to pore-blocking xenobiotics.

  • Compound Perfusion: Perfuse the cyclobutyl vs. alkyl pyrazole compounds in a 6-point dose-response format (0.1 µM to 50 µM). Calculate the IC50​ based on the percentage reduction of the peak tail current.

Workflow S1 Compound Synthesis (Alkyl vs Cyclobutyl) S2 Microsomal Stability (HLM/RLM) S1->S2 S3 Cytotoxicity Profiling (HepG2 Cells) S2->S3 Metabolic T1/2 > 30 min S4 Cardiotoxicity (hERG Patch-Clamp) S3->S4 CC50 > 100 µM S5 Lead Selection (High E-E-A-T) S4->S5 hERG IC50 > 30 µM

Fig 2: Tiered in vitro toxicity and ADME screening workflow for pyrazole carboxylic acids.

Conclusion

The bioisosteric replacement of an acyclic alkyl group with a cyclobutyl ring on pyrazole carboxylic acid scaffolds is a highly effective strategy for optimizing drug candidates. By leveraging the increased C-H bond dissociation energy and the conformational rigidity of the cyclobutane ring, researchers can systematically engineer out CYP450-mediated hepatotoxicity and hERG-related cardiotoxicity. While this modification may incur a minor penalty to aqueous solubility, the resulting expansion of the therapeutic index makes it a superior choice for advancing robust, safe lead compounds into preclinical development.

References

  • [4] Cyclobutanes in Small-Molecule Drug Candidates. PMC - National Institutes of Health. 4

  • [1] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. 1

  • [2] Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. UNM Digital Repository. 2

  • [3] Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects. Semantic Scholar. 3

Sources

Safety Operating Guide

1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical research and drug development scale up syntheses involving specialized heterocyclic building blocks, establishing a rigorous, self-validating safety and disposal framework becomes paramount. 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1556315-63-9) is a highly functionalized organic acid that requires precise handling protocols[1]. Improper disposal not only violates environmental compliance but also poses severe laboratory safety risks due to the compound's specific physicochemical properties[2].

As an Application Scientist, I have designed this comprehensive guide to move beyond basic safety data sheets, providing you with the mechanistic rationale behind each safety protocol and a self-validating operational workflow for its proper disposal.

Compound Identity & Quantitative Data

Before initiating any handling or disposal protocol, it is critical to verify the quantitative and structural parameters of the material.

PropertyValueOperational Implication
Chemical Name 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acidContains a stable heterocyclic nitrogen core requiring specialized incineration[3].
CAS Number 1556315-63-9Primary identifier for waste manifest logging[1].
Molecular Formula C9H12N2O2Combustion yields CO, CO₂, and toxic NOx gases[3].
Molecular Weight 180.20 g/mol Used for calculating neutralization equivalents during spill cleanup.
Physical State Solid (Powder/Crystals)Prone to aerosolization; presents an inhalation hazard[4].

Hazard Profile & Mechanistic Rationale

Understanding why a chemical is hazardous ensures that safety protocols are applied logically rather than blindly. This compound carries specific Global Harmonized System (GHS) classifications[1]:

Hazard ClassGHS CodeSignal WordMechanistic Rationale & Causality
Skin Irritation (Cat. 2) H315WarningThe carboxylic acid moiety lowers local pH upon contact with epidermal moisture, leading to protein denaturation and localized erythema[1].
Eye Irritation (Cat. 2A) H319WarningDirect contact with the corneal epithelium causes rapid pH shifts, inducing acute inflammation and potential micro-abrasions[1].
STOT SE 3 H336WarningInhalation of fine dust particles leads to central nervous system depression or respiratory tract irritation. The lipophilic cyclobutyl group may facilitate rapid tissue absorption[1].

Operational Workflow: Spill Response & Decontamination

In the event of an accidental release, a self-validating cleanup protocol ensures that no residual acid remains to endanger subsequent laboratory operations.

Step-by-Step Methodology: Solid Spill Cleanup

  • Isolate and Ventilate: Immediately restrict access to the spill zone. If the spill occurs outside a fume hood, evacuate the immediate area and maximize room ventilation to disperse any aerosolized dust[4].

  • PPE Donning: Operators must wear nitrile gloves (double-gloved, minimum 0.11 mm thickness), tightly fitting splash goggles (EN 166/NIOSH approved), and an anti-static lab coat[5].

  • Containment: Surround the solid spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Causality: Do not use water initially; adding water to a concentrated organic acid can cause localized exothermic dissolution and spread the contaminant[4].

  • Mechanical Collection: Using a non-sparking, anti-static scoop, carefully transfer the spilled solid and the absorbent into a pre-labeled, sealable high-density polyethylene (HDPE) container. Causality: Anti-static tools prevent the ignition of suspended organic dust particles[4].

  • Chemical Neutralization (Self-Validating Step): Wipe the affected surface with a damp microfiber cloth soaked in a 5% sodium bicarbonate (NaHCO₃) solution. Validation: The cessation of micro-effervescence (bubbling) visually confirms that all residual carboxylic acid has been successfully neutralized.

  • Final Rinse: Wipe the area with distilled water to remove residual sodium salts, then dry. Place all contaminated wipes into the solid hazardous waste stream.

Proper Disposal Procedures

Because 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid contains a stable pyrazole ring, it exhibits environmental persistence and cannot be flushed down the drain or discarded in municipal trash[5].

Step-by-Step Methodology: Routine Waste Disposal

  • Determine the Waste State: Segregate waste strictly into Solid or Liquid (solvent-dissolved) streams.

  • Container Compatibility Selection:

    • For Solids: Use wide-mouth, screw-cap HDPE bottles.

    • For Liquids: Use dedicated organic waste carboys compatible with the specific solvent carrier (e.g., glass for aggressive solvents, HDPE for standard organics).

  • Liquid Waste Segregation (Critical Step):

    • If the compound is dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), place it in the Halogenated Organic Waste container.

    • If dissolved in non-halogenated solvents (e.g., DMSO, Methanol, Ethyl Acetate), place it in the Non-Halogenated Organic Waste container.

    • Causality: Halogenated waste requires specialized, ultra-high-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into a halogenated stream drastically and unnecessarily increases disposal costs.

  • Labeling and Manifesting: Affix a hazardous waste tag detailing the exact composition (e.g., "1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid, 5%; DMSO, 95%"). Include the GHS07 (Exclamation Mark) pictogram and the date of the first drop.

  • Incineration Handoff: Transfer the sealed containers to the facility's central hazardous waste accumulation area. The waste must be entrusted to a licensed environmental disposal company. Causality: The facility must utilize an incinerator equipped with an afterburner and a flue gas scrubber. The scrubber is mandatory because the combustion of the pyrazole nitrogens will generate toxic nitrogen oxides (NOx)[3].

Waste Segregation Decision Workflow

To streamline laboratory operations and prevent costly segregation errors, follow the logical decision tree below when disposing of this compound.

WasteDisposal Start 1-Cyclobutyl-3-methyl-1H-pyrazole- 4-carboxylic acid Waste State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid SolidContainer Seal in Compatible Solid Waste Container Solid->SolidContainer LiquidCheck Halogenated Solvent? Liquid->LiquidCheck Incineration Licensed Incineration Facility (Equipped with NOx Scrubber) SolidContainer->Incineration Halogenated Yes (e.g., DCM) LiquidCheck->Halogenated NonHalogenated No (e.g., DMSO, MeOH) LiquidCheck->NonHalogenated HaloWaste Halogenated Organic Waste Stream Halogenated->HaloWaste NonHaloWaste Non-Halogenated Organic Waste Stream NonHalogenated->NonHaloWaste HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Decision tree for the segregation and disposal of pyrazole-4-carboxylic acid waste.

References

  • NextSDS. "1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid — Chemical Substance Information". Substance Database. Available at:[Link]

Sources

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